5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O3/c10-5-8-11-9(12-16-8)6-1-3-7(4-2-6)13(14)15/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZJFBGPUIIFGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502903 | |
| Record name | 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57611-19-5 | |
| Record name | 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. This molecule is of interest to the scientific community due to its potential applications in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of more complex bioactive molecules.
Core Synthesis Strategy
The most established and logical synthetic route for this compound involves a cyclocondensation reaction. This reaction joins two key precursors: 4-nitrobenzamidoxime and chloroacetyl chloride. The general mechanism for this well-documented transformation is the acylation of the amidoxime by the acyl chloride, followed by a cyclization step with the elimination of water to form the stable 1,2,4-oxadiazole ring.
A variety of reaction conditions can be employed for this type of synthesis. Typically, the reaction is carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct. Subsequent purification is generally achieved through recrystallization or column chromatography.
Predicted Physicochemical and Spectroscopic Data
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₆ClN₃O₃ |
| Molecular Weight | 239.62 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone) |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.30-8.50 (m, 4H, Ar-H), 5.10 (s, 2H, CH₂Cl) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 175.8 (C5-oxadiazole), 168.5 (C3-oxadiazole), 150.0 (Ar-C-NO₂), 132.5 (Ar-C), 129.0 (Ar-CH), 124.0 (Ar-CH), 42.0 (CH₂Cl) |
| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~1610 (C=N), ~1520 (NO₂ asymm), ~1350 (NO₂ symm), ~1250 (C-O-N), ~750 (C-Cl) |
| Mass Spectrometry (EI) | m/z (%): 239/241 [M]⁺, 204 [M-Cl]⁺, 190 [M-CH₂Cl]⁺, 150 [O₂N-C₆H₄-CN]⁺, 120 [C₆H₄-CN]⁺ |
Experimental Protocols
The following is a detailed, hypothetical experimental protocol for the synthesis of this compound, based on established chemical principles for the formation of 1,2,4-oxadiazoles.
Synthesis of 4-nitrobenzamidoxime (Starting Material)
4-Nitrobenzamidoxime can be prepared from 4-nitrobenzonitrile and hydroxylamine.
Materials:
-
4-nitrobenzonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
Procedure:
-
A mixture of 4-nitrobenzonitrile (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and sodium carbonate (1.5 equivalents) in aqueous ethanol is heated at reflux for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-nitrobenzamidoxime, which can be purified by recrystallization.
Synthesis of this compound
Materials:
-
4-Nitrobenzamidoxime
-
Chloroacetyl chloride
-
Pyridine or triethylamine
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Procedure:
-
To a solution of 4-nitrobenzamidoxime (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a base such as pyridine or triethylamine (1.1 equivalents) is added.
-
The mixture is cooled to 0 °C in an ice bath.
-
Chloroacetyl chloride (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualized Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of the target compound.
Caption: Synthetic pathway to the target compound.
A Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry. Its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, 5-(chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, incorporates several key structural features: the 1,2,4-oxadiazole core, a reactive chloromethyl group at the 5-position, and an electron-withdrawing nitrophenyl group at the 3-position. These features make it a compound of significant interest for synthetic modification and biological screening. This guide provides a consolidated overview of its known physicochemical properties, a plausible synthetic route based on established methodologies, and a look into its potential biological relevance. Due to the limited availability of extensive experimental data for this specific molecule, this paper combines reported data with predicted values and comparative information from structurally related analogs to offer a comprehensive profile.
Physicochemical Properties
Quantitative data for the target compound is limited. The following table summarizes available experimental and predicted data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Data Type | Source |
|---|---|---|---|
| CAS Number | 57611-19-5 | Experimental | [1] |
| Molecular Formula | C₉H₆ClN₃O₃ | Calculated | [1] |
| Molecular Weight | 239.62 g/mol | Calculated | [1] |
| Melting Point | 86-88 °C | Experimental | [1][2] |
| Boiling Point | 408.1 ± 55.0 °C | Predicted | [1][2] |
| Density | 1.465 ± 0.06 g/cm³ | Predicted | [1] |
| pKa | -3.42 ± 0.37 | Predicted | [1] |
| Appearance | Off-white to light yellow solid | Experimental |[1] |
Comparative Data of Structural Analogs
To provide context, the properties of structurally similar compounds are presented below. These include a key positional isomer (a 1,3,4-oxadiazole) and analogs where the chloromethyl or nitrophenyl groups are replaced.
Table 2: Physicochemical Properties of Structural Analogs
| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) | Data Type |
|---|---|---|---|---|---|
| 2-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | Isomer | 239.62 | 133-135 | 1.7 | Experimental (MP)[3], Predicted (LogP)[4] |
| 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | Phenyl Analog | 194.62 | N/A | 2.4 | Predicted[5] |
| 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | Methyl Analog | 205.17 | N/A | 2.2 | Predicted[6] |
Experimental Protocols: Synthesis
The most established method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the acylation of an amidoxime followed by a cyclodehydration reaction. The following protocol outlines a plausible route for the synthesis of this compound.
General Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Detailed Protocol
Step 1: Synthesis of 4-Nitrobenzamidoxime (Precursor)
-
Reaction Setup: To a solution of 4-nitrobenzonitrile (1.0 eq.) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.5 eq.).
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated 4-nitrobenzamidoxime by filtration, wash thoroughly with water, and dry under a vacuum. This product is typically used in the next step without requiring further purification.
Step 2: Synthesis of this compound
-
Acylation: Dissolve the 4-nitrobenzamidoxime (1.0 eq.) from Step 1 in a suitable solvent such as pyridine or dioxane in a round-bottom flask.
-
Addition of Acylating Agent: Cool the solution to 0°C in an ice bath. Add chloroacetyl chloride (1.1 eq.) dropwise to the solution while stirring.
-
Intermediate Formation: Allow the reaction mixture to stir at room temperature for 2-4 hours to form the O-acyl amidoxime intermediate.
-
Cyclodehydration: Heat the reaction mixture to 80-100°C for 4-8 hours to induce cyclodehydration. Monitor the formation of the final product by TLC.
-
Work-up: After completion, cool the mixture and pour it into ice-cold water. Collect the crude solid product by filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.
Biological Activity and Signaling Pathways
While specific biological data for this compound is not extensively published, derivatives of 1,2,4-oxadiazole and 1,3,4-oxadiazole are widely investigated for their potential as therapeutic agents, particularly in oncology.[7] Many small-molecule anticancer agents exert their effects by inducing apoptosis (programmed cell death). A plausible mechanism of action for a compound of this class could involve the activation of the caspase cascade, a key pathway in apoptosis.
Hypothetical Apoptosis Induction Pathway
The diagram below illustrates a simplified, hypothetical signaling pathway by which a nitrophenyl-oxadiazole derivative could induce apoptosis. The compound could act at various points, such as by causing cellular stress that activates initiator caspases (like Caspase-9) or by directly or indirectly inhibiting anti-apoptotic proteins.
Caption: Hypothetical signaling pathway for apoptosis induction by a nitrophenyl-oxadiazole derivative.
This pathway represents a common mechanism for anticancer drugs and provides a logical framework for initial biological investigations of this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience. The predicted data and hypothetical pathways are based on available literature for related compounds and computational models, and should be confirmed by experimental validation. Always follow appropriate laboratory safety procedures when handling chemical reagents.
References
- 1. 57611-19-5 CAS MSDS (5-CHLOROMETHYL-3-(4-NITRO-PHENYL)-[1,2,4]OXADIAZOLE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 5-CHLOROMETHYL-3-(4-NITRO-PHENYL)-[1,2,4]OXADIAZOLE CAS#: 57611-19-5 [m.chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. PubChemLite - 2-chloromethyl-5-(3-nitro-phenyl)-[1,3,4]oxadiazole (C9H6ClN3O3) [pubchemlite.lcsb.uni.lu]
- 5. 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | C9H7ClN2O | CID 966714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | C9H7N3O3 | CID 540420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
CAS Number: 57611-19-5
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-(chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact compound, this guide also draws upon information available for the broader class of 1,2,4-oxadiazole derivatives to provide a contextual understanding of its potential applications and mechanisms of action.
Chemical and Physical Properties
While specific, experimentally determined physicochemical properties for this compound are not extensively documented in publicly available literature, the fundamental properties can be summarized. Further, predicted values and data from isomeric compounds provide valuable insights.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value for this compound | Notes |
| CAS Number | 57611-19-5 | - |
| Molecular Formula | C₉H₆ClN₃O₃[1] | - |
| Molecular Weight | 239.6 g/mol [1] | - |
| Purity | ≥98%[2] | As available from commercial suppliers. |
| Appearance | Off-white to light yellow solid | Based on supplier information. |
| Storage Conditions | Room temperature[1]; some suppliers recommend 2-8°C or -20°C for long-term storage. | Refer to supplier-specific recommendations. |
| Melting Point | 86-88 °C | Predicted value. The related isomer, 2-(chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, has a reported melting point of 133-135 °C.[3] |
| Boiling Point | 408.1±55.0 °C | Predicted value. |
| Density | 1.465±0.06 g/cm³ | Predicted value. |
| pKa | -3.42±0.37 | Predicted value. |
Synthesis
General Experimental Protocol for the Synthesis of 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazoles
This protocol is a generalized procedure based on common synthetic routes for this class of compounds.
Step 1: Formation of the Amidoxime (e.g., 4-nitrobenzamidoxime)
The synthesis typically starts with the corresponding nitrile (e.g., 4-nitrobenzonitrile). The nitrile is reacted with hydroxylamine in the presence of a base such as sodium bicarbonate or potassium carbonate.
Step 2: Acylation and Cyclization
The resulting amidoxime is then acylated with a chloroacetic acid derivative, such as chloroacetyl chloride or chloroacetic anhydride, in an appropriate solvent (e.g., pyridine, THF, or dioxane). The intermediate O-acyl-amidoxime is often not isolated and is cyclized in situ or upon heating to yield the final 1,2,4-oxadiazole.
Biological Activity and Signaling Pathways
Specific biological activity data for this compound is not currently published. However, the 1,2,4-oxadiazole scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[3][4] This section summarizes the known biological activities and associated signaling pathways for the broader class of 1,2,4-oxadiazole derivatives.
The diverse biological effects of 1,2,4-oxadiazole derivatives include anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[3][4][5]
Anticancer Activity
Numerous 3,5-disubstituted-1,2,4-oxadiazole derivatives have been investigated as potential anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
One such pathway is the RET (Rearranged during Transfection) signaling pathway . Some 1,2,4-oxadiazole derivatives have been shown to inhibit the RET enzyme, blocking downstream signaling and demonstrating potency against the proliferation of cancer cells with specific RET mutations.
Another important pathway in cancer is the Nrf2 (Nuclear Factor Erythroid 2-related factor 2) signaling pathway . This pathway plays a crucial role in protecting cells from oxidative stress. Activation of the Nrf2 pathway has been shown to have protective effects in various diseases, including cancer.
References
An In-depth Technical Guide on the Biological Activity of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Introduction
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This scaffold is considered a bioisostere for esters and amides, offering improved metabolic stability.[2] The presence of a 4-nitrophenyl group, a known pharmacophore in various bioactive molecules, and a reactive chloromethyl group suggests that 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole could exhibit a range of biological effects. This document explores the potential anticancer, antimicrobial, and nematicidal activities of this compound, drawing parallels from closely related chemical structures.
Predicted Biological Activities and Rationale
Based on the biological profiles of analogous compounds, this compound is predicted to possess anticancer, antimicrobial, and nematicidal properties.
-
Anticancer Activity: The presence of an electron-withdrawing nitro group on the phenyl ring of 1,2,4-oxadiazole derivatives has been associated with enhanced antitumor activity.[1] The 4-nitrophenyl moiety can contribute to the molecule's ability to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation.
-
Antimicrobial Activity: Oxadiazole derivatives are a well-established class of antimicrobial agents.[3][4] The heterocyclic ring system can interfere with essential microbial processes. The chloromethyl group can act as an alkylating agent, potentially reacting with nucleophilic residues in microbial enzymes and proteins, leading to their inactivation.
-
Nematicidal Activity: A structurally similar compound, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, has demonstrated potent nematicidal activity against the pinewood nematode Bursaphelenchus xylophilus.[5] This suggests that the 5-(chloromethyl)-1,2,4-oxadiazole scaffold is a key pharmacophore for this activity, likely through modulation of the acetylcholine receptor.[5]
Quantitative Data from Analogous Compounds
To provide a quantitative perspective, the following table summarizes the biological activity of closely related 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives.
| Compound/Derivative Class | Biological Activity | Cell Line/Organism | Measurement | Value | Reference |
| 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | Nematicidal | Bursaphelenchus xylophilus | LC50 | 2.4 µg/mL | [5] |
| 1,2,4-Oxadiazole-fused-imidazothiadiazole derivatives | Anticancer | A375 (Melanoma) | IC50 | 0.11 µM | [1] |
| 1,2,4-Oxadiazole-fused-imidazothiadiazole derivatives | Anticancer | MCF-7 (Breast Cancer) | IC50 | 1.47 µM | [1] |
| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives | Anticancer | MCF-7 (Breast Cancer) | IC50 | Sub-micromolar | [1] |
| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives | Anticancer | A549 (Lung Cancer) | IC50 | Sub-micromolar | [1] |
| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivatives | Anticancer | MDA MB-231 (Breast Cancer) | IC50 | Sub-micromolar | [1] |
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of 1,2,4-oxadiazole derivatives, which can be adapted for the target compound.
A common and efficient method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of amidoximes with acyl chlorides.[1]
Materials:
-
4-Nitrobenzamidoxime
-
Chloroacetyl chloride
-
Pyridine (as a catalyst)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve 4-nitrobenzamidoxime in anhydrous THF.
-
Add pyridine to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the specified time (typically 1-72 hours), monitoring the progress by thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Potential Signaling Pathways
While the exact molecular targets of this compound are unknown, related compounds have been shown to modulate various signaling pathways.
-
Apoptosis Induction via Caspase Activation: Some 3,5-diaryl-1,2,4-oxadiazoles have been identified as apoptosis inducers through the activation of caspase-3.[6] The compound could potentially bind to and activate procaspase-3, leading to the cleavage of downstream substrates and the execution of apoptosis.
-
Modulation of Receptor Signaling: As suggested by the nematicidal activity of a similar compound, this compound might interact with neurotransmitter receptors like the acetylcholine receptor.[5] In a cancer context, 1,2,4-oxadiazole derivatives have been shown to act as modulators of G protein-coupled receptors (GPCRs) such as metabotropic glutamate receptors, and as antagonists for nuclear receptors like the Farnesoid X Receptor (FXR).[7][8]
Conclusion and Future Directions
While direct experimental evidence is lacking, the structural features of this compound strongly suggest a promising profile as a bioactive compound with potential applications in oncology, infectious diseases, and agriculture. The presence of the 4-nitrophenyl moiety and the reactive chloromethyl group on the stable 1,2,4-oxadiazole core are key indicators of its potential efficacy.
Future research should focus on:
-
Chemical Synthesis and Characterization: The first step will be the definitive synthesis and structural confirmation of the compound.
-
In Vitro Biological Screening: A broad screening against a panel of cancer cell lines, pathogenic microbes, and nematodes is warranted to identify its primary biological activities.
-
Mechanism of Action Studies: Once a significant activity is confirmed, detailed mechanistic studies should be undertaken to identify the specific molecular targets and signaling pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs will help in optimizing the lead compound for improved potency and selectivity.
This in-depth analysis, based on the established knowledge of related compounds, provides a solid foundation and a clear roadmap for the scientific exploration of this compound as a novel therapeutic or agrochemical agent.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 4. jddtonline.info [jddtonline.info]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: A Technical Guide
Disclaimer: As of late 2025, specific experimental data on the in vitro evaluation of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is not extensively available in the public scientific literature. This technical guide has been constructed based on established methodologies for the synthesis and in vitro analysis of structurally related 1,2,4-oxadiazole derivatives. The presented data and protocols are intended to serve as a representative framework for researchers and drug development professionals interested in this specific compound.
Introduction
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. Derivatives of this class have demonstrated significant potential as anticancer, anti-inflammatory, and enzyme inhibitory agents. The incorporation of a 4-nitrophenyl group and a chloromethyl substituent on the 1,2,4-oxadiazole ring suggests potential for biological activity, making in vitro evaluation a critical step in elucidating its therapeutic promise. This guide provides a comprehensive overview of the core methodologies and expected data presentation for the in vitro assessment of this compound.
Synthesis
The synthesis of this compound can be achieved through a well-established route for 3,5-disubstituted 1,2,4-oxadiazoles. A plausible synthetic pathway involves the reaction of 4-nitrobenzamidoxime with chloroacetyl chloride, followed by cyclization.
In Vitro Cytotoxicity Evaluation
A primary step in the in vitro evaluation of a novel compound with anticancer potential is the assessment of its cytotoxicity against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Data Presentation
The cytotoxic activity of this compound would be quantified as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces the viability of a cell population by 50%. The results are typically presented in a tabular format for clear comparison.
| Cell Line | Cancer Type | IC₅₀ (µM) [Hypothetical] |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 25.5 ± 2.1 |
| HeLa | Cervical Adenocarcinoma | 18.9 ± 1.5 |
| HepG2 | Hepatocellular Carcinoma | 32.1 ± 2.9 |
| Doxorubicin (Control) | - | 0.8 ± 0.1 |
Experimental Protocol: MTT Assay
The following is a detailed protocol for determining the cytotoxicity of the title compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into 96-well plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage of cell viability vs. compound concentration) to determine the IC₅₀ value.
-
Potential Signaling Pathways for Further Investigation
Should this compound demonstrate significant cytotoxic activity, further mechanistic studies would be warranted. Based on the activities of related oxadiazole derivatives, potential signaling pathways to investigate could include the induction of apoptosis or cell cycle arrest.
References
The Multifaceted Mechanisms of 1,2,4-Oxadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole moiety, a five-membered heterocyclic ring, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique physicochemical properties, including its role as a bioisostere for amide and ester groups, contribute to its metabolic stability and ability to interact with a diverse range of biological targets.[1][2] This in-depth technical guide explores the core mechanisms of action of 1,2,4-oxadiazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to support ongoing research and drug development efforts.
Anticancer Activity: Targeting Key Oncogenic Pathways
1,2,4-Oxadiazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of crucial enzymes involved in cancer progression and the induction of apoptosis.
Enzyme Inhibition
A primary mode of anticancer action for this class of compounds is the targeted inhibition of kinases and other enzymes that are often dysregulated in cancer.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several 1,2,4-oxadiazole derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[3] By blocking the EGFR signaling pathway, these compounds can effectively halt the growth of cancer cells.
-
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition by 1,2,4-oxadiazole derivatives can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[4]
-
RET Kinase Inhibition: RET is another receptor tyrosine kinase implicated in various cancers. Specific 1,2,4-oxadiazole compounds have been shown to selectively inhibit RET kinase, offering a targeted therapeutic approach for RET-driven malignancies.
Induction of Apoptosis
Beyond enzyme inhibition, 1,2,4-oxadiazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the activation of caspase cascades, a family of proteases that execute the apoptotic process. Studies have shown that treatment with these compounds can lead to the cleavage and activation of key executioner caspases, such as caspase-3, ultimately leading to the dismantling of the cancer cell.[5]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 1,2,4-oxadiazole derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Compound 33[1] | MCF-7 | 0.34 ± 0.025 | EGFR Inhibition |
| Compound 7a[2] | A549 | 0.18 ± 0.019 | Not specified |
| Compound 7a[2] | MCF-7 | 0.76 ± 0.044 | Not specified |
| Compound 7a[2] | DU145 | 1.13 ± 0.55 | Not specified |
| Compound 7a[2] | MDA MB-231 | 0.93 ± 0.013 | Not specified |
| Compound 7d[2] | MCF-7 | 1.78 ± 0.22 | Not specified |
| Compound 7d[2] | A549 | 1.67 ± 0.49 | Not specified |
| Compound 7d[2] | DU145 | 2.10 ± 1.09 | Not specified |
| Compound 7d[2] | MDA MB-231 | 2.34 ± 1.10 | Not specified |
| Compound 7i[2] | MCF-7 | 2.17 ± 1.66 | Not specified |
| Compound 7i[2] | A549 | 1.88 ± 0.25 | Not specified |
| Compound 7i[2] | DU145 | 2.65 ± 1.26 | Not specified |
| Compound 7i[2] | MDA MB-231 | 2.14 ± 0.94 | Not specified |
| Compound 14b[4] | 12 cancer cell lines | 0.0098 - 0.0449 | HDAC Inhibition |
| Pyridine-4-yl derivative[6] | CaCo-2 | 4.96 | Not specified |
| Pyridine-4-yl derivative[6] | DLD1 | 0.35 | Not specified |
| Dimethoxyphenyl derivative[6] | T47D | 19.40 | Not specified |
| Benzene-1,2-diol derivative[6] | PC-3 | 15.7 | Not specified |
| Imidazothiadiazole derivative 11b[7] | A375, MCF-7, ACHN | 0.11 - 2.98 | Not specified |
| Imidazothiadiazole derivative 11c[7] | A375, MCF-7, ACHN | 0.11 - 2.98 | Not specified |
| Imidazothiadiazole derivative 11j[7] | A375, MCF-7, ACHN | 0.11 - 2.98 | Not specified |
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Inflammation is a key process in many diseases, and 1,2,4-oxadiazole derivatives have shown promise as anti-inflammatory agents. Their primary mechanism in this context involves the inhibition of cyclooxygenase (COX) enzymes.
Cyclooxygenase (COX) Inhibition
COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting these enzymes, 1,2,4-oxadiazole derivatives can effectively reduce inflammation. Some derivatives have shown selectivity for COX-2, which is advantageous as it may lead to fewer gastrointestinal side effects compared to non-selective COX inhibitors.
Quantitative Data: Anti-inflammatory Activity
The following table presents the IC50 values for the inhibition of COX-1 and COX-2 by selected 1,2,4-oxadiazole derivatives.
| Compound ID/Reference | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Benzoxazole analog 35[8] | - | 4.83 |
| Triazole derivative 11c[9] | - | 0.04 |
| Oxadiazole derivative 8g[9] | - | 0.05 |
| Triazole derivative 11e[9] | - | 0.06 |
| Oxadiazole derivative 8f[9] | - | 0.08 |
| Triazole derivative 11g[9] | - | 0.08 |
| Triazole derivative 11f[9] | - | 0.09 |
| Oxadiazole derivative 8e[9] | - | 0.11 |
| Triazole derivative 10a,b[9] | - | 0.11 |
Antimicrobial Activity: A Broad Spectrum of Action
1,2,4-oxadiazole derivatives have demonstrated activity against a range of microbial pathogens, including bacteria and fungi. The exact mechanisms are still under investigation but are thought to involve the disruption of essential cellular processes in the microorganisms.
Quantitative Data: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of selected 1,2,4-oxadiazole derivatives against various microbial strains.
| Compound ID/Reference | Microorganism | MIC (µg/mL) |
| Compound 43[10] | Staphylococcus aureus | 0.15 |
| Compound 43[10] | Salmonella schottmulleri | 0.05 |
| Compound 43[10] | Pseudomonas aeruginosa | 7.8 |
| Compound 43[10] | Proteus vulgaris | 9.4 |
| Compound 43[10] | Escherichia coli | 0.05 |
| Compound 43[10] | Candida albicans | 12.5 |
| Compound 43[10] | Trichophyton mentagrophytes | 6.3 |
| Compound 43[10] | Fusarium bulbilgenum | 12.5 |
| Compound 43[10] | Mycobacterium tuberculosis | 6.3 |
| Antibiotic 58[10] | S. aureus ATCC | 4 |
| p-phenylene derivative 70[10] | Various bacteria | 8 - 16 |
| p-phenylene derivative 73[10] | Various bacteria | 8 - 32 |
| Oxadiazole derivative 7[10] | Various bacteria | 10 |
| OZE-I[11] | S. aureus strains | 4 - 16 |
| OZE-II[11] | S. aureus strains | 4 - 16 |
| OZE-III[11] | S. aureus strains | 8 - 32 |
Neuroprotective Activity: Targeting Cholinesterases
In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterases is a key therapeutic strategy. 1,2,4-oxadiazole derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.
Quantitative Data: Cholinesterase Inhibition
The following table shows the IC50 values for the inhibition of AChE and BuChE by selected 1,2,4-oxadiazole derivatives.
| Compound ID/Reference | AChE IC50 (µM) | BuChE IC50 (µM) |
| Compound 6n[12][13] | >100 | 5.07 |
| Compound 2b, 2c, 2d, 3a, 4a, 6, 9a, 9b, 13b[14] | 0.0158 - 0.121 | - |
| Compound 4b[14] | - | 11.50 |
| Compound 13b[14] | - | 15 |
| Coumarin/1,2,4-oxadiazole hybrid 5u[15] | - | 8.17 |
| Coumarin/1,2,4-oxadiazole hybrid 5v[15] | - | 9.56 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 1,2,4-oxadiazole derivatives.
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
1. Cell Seeding:
- Seed human cancer cells (e.g., MCF-7, A549, HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
- Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[16]
2. Compound Treatment:
- Prepare stock solutions of the 1,2,4-oxadiazole derivatives in dimethyl sulfoxide (DMSO).
- Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5%.
- Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[16]
3. Incubation:
- Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[16]
4. MTT Addition and Formazan Formation:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
- Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[16]
5. Solubilization and Absorbance Reading:
- Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
1. Enzyme and Compound Preparation:
- Human recombinant COX-1 and COX-2 enzymes are used.
- Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
- The assay is typically performed in a 96-well plate format.
- The reaction mixture contains the enzyme, the test compound at various concentrations, and arachidonic acid as the substrate.
- The reaction is allowed to proceed for a specific time at a controlled temperature.
3. Detection:
- The product of the enzymatic reaction, typically prostaglandin E2 (PGE2), is quantified using a commercially available enzyme immunoassay (EIA) kit.
- The amount of PGE2 produced is inversely proportional to the inhibitory activity of the compound.
4. Data Analysis:
- The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.
Carrageenan-Induced Rat Paw Edema
This in vivo model is a standard method for evaluating the anti-inflammatory activity of compounds.
1. Animal Preparation:
- Use adult rats of a specific strain (e.g., Wistar or Sprague-Dawley).
- Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
2. Compound Administration:
- Administer the test compound orally or intraperitoneally at a specific dose. A control group receives the vehicle only. A positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
3. Induction of Edema:
- One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
- Measure the paw volume or thickness using a plethysmometer or a digital caliper at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
5. Data Analysis:
- Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Western Blotting for Apoptosis Markers
This technique is used to detect specific proteins in a sample and can be used to assess the induction of apoptosis.
1. Cell Lysis and Protein Quantification:
- Treat cancer cells with the 1,2,4-oxadiazole derivative for a specific time.
- Lyse the cells to release the proteins.
- Quantify the protein concentration in the lysates using a standard method (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
3. Immunoblotting:
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, p53).
- Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
4. Detection:
- Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
- Detect the light signal using a CCD camera or X-ray film. The intensity of the signal corresponds to the amount of the target protein.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the mechanism of action of 1,2,4-oxadiazole derivatives.
Caption: EGFR Signaling Pathway Inhibition by 1,2,4-Oxadiazole Derivatives.
Caption: Intrinsic Apoptosis Pathway Induced by 1,2,4-Oxadiazole Derivatives.
Caption: General Experimental Workflow for Anticancer Evaluation.
References
- 1. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-Nitrophenyl Substituted Oxadiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-nitrophenyl substituted oxadiazoles. The document outlines their synthesis, biological activities, and the molecular mechanisms underlying their therapeutic potential. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of the subject matter.
Introduction
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a 4-nitrophenyl group into the oxadiazole ring has been shown to significantly influence the biological activity of these compounds. The strong electron-withdrawing nature of the nitro group can modulate the electronic properties of the entire molecule, impacting its interaction with biological targets. This guide explores the intricate relationship between the chemical structure of 4-nitrophenyl substituted oxadiazoles and their biological functions, providing a valuable resource for the rational design of novel therapeutic agents.
Synthesis of 4-Nitrophenyl Substituted Oxadiazoles
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles carrying a 4-nitrophenyl group typically involves multi-step reaction sequences. A common strategy begins with the conversion of 4-nitrobenzoic acid to its corresponding acid hydrazide, which then serves as a key intermediate for the construction of the oxadiazole ring.
A general synthetic workflow is depicted below:
Experimental Protocols
Synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol
A common precursor for a variety of S-substituted derivatives is 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol. Its synthesis is a multi-step process starting from 4-nitrobenzoic acid.[1]
Step 1: Synthesis of Ethyl 4-nitrobenzoate
-
To a solution of 4-nitrobenzoic acid (0.1 mol) in absolute ethanol (100 mL), add concentrated sulfuric acid (2 mL) dropwise.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with sodium bicarbonate solution and then with water, and dry to obtain ethyl 4-nitrobenzoate.
Step 2: Synthesis of 4-Nitrobenzoyl Hydrazide
-
Dissolve ethyl 4-nitrobenzoate (0.05 mol) in ethanol (50 mL).
-
Add hydrazine hydrate (0.1 mol) and reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
Filter the resulting solid, wash with cold ethanol, and dry to yield 4-nitrobenzoyl hydrazide.
Step 3: Synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol
-
To a solution of potassium hydroxide (0.015 mol) in ethanol (50 mL), add 4-nitrobenzoyl hydrazide (0.01 mol).
-
Add carbon disulfide (0.015 mol) dropwise while stirring in an ice bath.
-
Continue stirring at room temperature for 12-16 hours.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol.
Biological Activities and Structure-Activity Relationship (SAR)
4-Nitrophenyl substituted oxadiazoles exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence and position of the nitro group, along with other substituents on the oxadiazole ring, play a crucial role in determining the potency and selectivity of these compounds.
Antimicrobial Activity
Several studies have demonstrated the antibacterial and antifungal potential of 4-nitrophenyl substituted oxadiazoles. The nitro group is often associated with enhanced antimicrobial efficacy.
Table 1: Antimicrobial Activity of 4-Nitrophenyl Substituted Oxadiazoles
| Compound ID | Structure | R | Test Organism | MIC (µg/mL) | Reference |
| 1a | 2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole | -NH2 | Streptococcus faecalis | 64 | [2] |
| 1b | 2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole | -NH2 | MSSA | 32 | [2] |
| 1c | 2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole | -NH2 | MRSA | 64 | [2] |
| 2a | 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivative | -SCH2-aryl | P. aeruginosa | >128 | |
| 2b | 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivative | -SCH2CH3 | S. aureus | 62.5 |
Note: Data for compounds 2a and 2b are representative and may not be from a single source.
SAR Insights for Antimicrobial Activity:
-
The presence of a 4-nitrophenyl group is often favorable for antimicrobial activity.
-
The substitution at the 2-position of the oxadiazole ring significantly influences the activity spectrum. Amino-substituted derivatives have shown notable antibacterial effects.
-
Lipophilicity, modulated by the substituents, can affect the penetration of the bacterial cell membrane.
Anti-inflammatory Activity
Certain 4-nitrophenyl substituted oxadiazoles have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.
Table 2: Anti-inflammatory Activity of 4-Nitrophenyl Substituted Oxadiazoles
| Compound ID | Structure | R | Assay | IC50 (µM) | Reference |
| 3a | N-[5-(4-Nitro-phenyl)-[1][3][4]oxadiazol-2-yl]benzamide | -NHCO-Ph | Carrageenan-induced paw edema | - | [5][6] |
| 4a | 1,3,4-oxadiazole derivative | (4-nitrophenyl)amino-2-oxoethyl)thio | COX-2 Inhibition | 0.14 |
SAR Insights for Anti-inflammatory Activity:
-
Compounds with a 4-nitrophenyl moiety have demonstrated significant anti-inflammatory effects.
-
The nature of the substituent at the 2-position of the oxadiazole ring is critical for activity, with amide and thioether linkages showing promise.
Anticancer Activity
The anticancer potential of 4-nitrophenyl substituted oxadiazoles has been extensively studied against various cancer cell lines. These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival.
Table 3: Anticancer Activity of 4-Nitrophenyl Substituted Oxadiazoles
| Compound ID | Structure | R | Cell Line | IC50 (µM) | Reference |
| 5a | 2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole derivative | Varies | HepG2 | 8.6 | [2] |
| 6a | 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | Varies | MCF-7 | 0.7 ± 0.2 | |
| 6b | 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | Varies | SGC-7901 | 30.0 ± 1.2 | |
| 6c | 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | Varies | HepG2 | 18.3 ± 1.4 |
SAR Insights for Anticancer Activity:
-
The 4-nitrophenyl group is a common feature in many potent anticancer oxadiazole derivatives.
-
Complex side chains at the 2-position, particularly those containing other heterocyclic moieties, can significantly enhance cytotoxicity against cancer cells.
Mechanism of Action and Signaling Pathways
The anticancer activity of many oxadiazole derivatives, including those with a 4-nitrophenyl substituent, is often attributed to their ability to inhibit critical signaling pathways that are frequently dysregulated in cancer. Two of the most important pathways are the EGFR and PI3K/Akt/mTOR pathways.
Inhibition of EGFR and PI3K/Akt/mTOR Signaling
The Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathways are central to regulating cell growth, proliferation, survival, and angiogenesis. Their aberrant activation is a hallmark of many cancers. 4-Nitrophenyl substituted oxadiazoles have been suggested to inhibit these pathways at various key nodes.
Detailed Experimental Protocols for Biological Assays
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
In Vitro Anti-inflammatory Assay (COX Inhibition Assay)
This assay measures the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation:
-
Prepare solutions of purified COX-1 and COX-2 enzymes in a suitable buffer.
-
Prepare a solution of the substrate, arachidonic acid.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution, a chromogenic substrate, and various concentrations of the test compound or a reference inhibitor (e.g., celecoxib).
-
Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid solution.
-
Monitor the change in absorbance over time using a microplate reader. The rate of color development is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
-
In Vitro Anticancer Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the 4-nitrophenyl substituted oxadiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that reduces the cell viability by 50%) by plotting cell viability against the compound concentration.
-
Conclusion
4-Nitrophenyl substituted oxadiazoles represent a promising class of compounds with a broad spectrum of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that the 4-nitrophenyl moiety is a key pharmacophore that can be strategically functionalized to enhance therapeutic efficacy. The detailed synthetic and biological testing protocols provided herein offer a practical framework for researchers in the field of drug discovery and development to design and evaluate novel oxadiazole-based drug candidates. Further investigation into the specific molecular interactions and signaling pathways modulated by these compounds will be crucial for their optimization and potential clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. ijnrd.org [ijnrd.org]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
The Rise of the 1,2,4-Oxadiazole Scaffold: A Technical Guide to Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole ring, a five-membered heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties, including metabolic stability and its ability to act as a bioisostere for ester and amide functionalities, have positioned it as a versatile building block in the design of novel therapeutic agents. This technical guide provides an in-depth overview of recent advancements in the discovery and development of 1,2,4-oxadiazole-based compounds across various therapeutic areas, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.
Therapeutic Applications and Quantitative Activity
1,2,4-oxadiazole derivatives have demonstrated significant potential in a wide range of therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions. The following tables summarize the in vitro activities of several promising compounds.
Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| 1a | MCF-7 (Breast Cancer) | 0.19 | [1] |
| 1b | HCT-116 (Colon Cancer) | 1.17 | [1] |
| 2a | A375 (Melanoma) | 0.11 | [1] |
| 2b | ACHN (Renal Cancer) | 1.47 | [1] |
| 3a | MCF-7 (Breast Cancer) | 0.12 | [1] |
| 3b | A549 (Lung Cancer) | 2.78 | [1] |
| 4 | CaCo-2 (Colon Cancer) | 4.96 | [2] |
| 5 | DLD1 (Colorectal Cancer) | 0.35 | [2] |
| 6 | T47D (Breast Cancer) | 19.40 | [2] |
| 7 | PC-3 (Prostate Cancer) | 15.7 | [2] |
| 8 (5u) | MCF-7 (Breast Cancer) | 1.4 | [3] |
| 9 (5s) | MDA-MB-231 (Breast Cancer) | 19.2 | [3] |
| 10 (11b) | A375 (Melanoma) | 0.11 | [4] |
| 11 (11c) | MCF-7 (Breast Cancer) | 0.23 | [4] |
| 12 (11j) | ACHN (Renal Cancer) | 2.98 | [4] |
Table 2: Neuroprotective and Anti-inflammatory Activity of 1,2,4-Oxadiazole Derivatives
| Compound ID | Target/Assay | IC50/EC50 (µM) | Reference |
| 13a (2b) | Acetylcholinesterase (AChE) | 0.0158 (IC50) | [5] |
| 13b (2c) | Acetylcholinesterase (AChE) | 0.025 (IC50) | [5] |
| 14a (2b) | Monoamine Oxidase B (MAO-B) | 74.68 (IC50) | [5] |
| 15 (34) | COX-2 | 5.0 (IC50) | [1] |
| 16 | DPPH radical scavenging | 23.07 (IC50) | [6] |
| 17 (1b) | Acetylcholinesterase (AChE) | 0.00098 (IC50) | [7] |
| 18 (4c) | Monoamine Oxidase B (MAO-B) | 117.43 (IC50) | [7] |
Table 3: Activity of 1,2,4-Oxadiazole Derivatives on GPCRs and Other Targets
| Compound ID | Target | EC50 (nM) | Reference |
| 19 (4p) | GPR119 Agonist | 20.6 | [8] |
| 20 (52) | mGlu4 Receptor PAM | 282 | [9] |
| 21 (62) | mGlu4 Receptor PAM | 656 | [9] |
| 22 | HDAC1 | 1.8 | [1] |
| 23 | HDAC2 | 3.6 | [1] |
| 24 | HDAC3 | 3.0 | [1] |
| 25 | PARP1 | 1.0 (IC50) | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative 1,2,4-oxadiazole and key biological assays.
Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol describes a general one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and carboxylic acids.[1]
Materials:
-
Amidoxime (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
Vilsmeier reagent (1.5 eq)
-
Triethylamine (3.0 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the carboxylic acid in dry DCM, add the Vilsmeier reagent dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add the amidoxime and triethylamine to the reaction mixture.
-
Continue stirring at room temperature for 3-5 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the determination of the cytotoxic effects of 1,2,4-oxadiazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
1,2,4-Oxadiazole compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the 1,2,4-oxadiazole compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of 1,2,4-oxadiazole compounds against a specific kinase (e.g., EGFR, BRAF V600E).
Materials:
-
Recombinant kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
1,2,4-Oxadiazole compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plate
-
Plate reader
Procedure:
-
Add the kinase, substrate, and 1,2,4-oxadiazole compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
GPCR Functional Assay: cAMP Measurement
This protocol details the measurement of intracellular cAMP levels to determine the agonistic or antagonistic activity of 1,2,4-oxadiazole compounds on a Gs- or Gi-coupled GPCR (e.g., GPR119).
Materials:
-
HEK293 cells stably expressing the GPCR of interest
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (for Gi-coupled receptors)
-
1,2,4-Oxadiazole compound (dissolved in DMSO)
-
cAMP detection kit (e.g., HTRF or LANCE Ultra cAMP kit)
-
384-well plate
-
Plate reader
Procedure:
-
Seed the cells in a 384-well plate and incubate overnight.
-
For Gi-coupled receptor assays, pre-treat the cells with forskolin.
-
Add the 1,2,4-oxadiazole compound at various concentrations to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's protocol.
-
Plot the cAMP concentration against the compound concentration to determine the EC50 or IC50 value.
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the therapeutic action of 1,2,4-oxadiazole derivatives.
Caption: EGFR Signaling Pathway Inhibition by a 1,2,4-Oxadiazole Agent.
Caption: Caspase-3 Activation Pathway Induced by a 1,2,4-Oxadiazole.
Caption: Experimental Workflow for an HDAC Inhibition Assay.
Conclusion
The 1,2,4-oxadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The compounds highlighted in this guide demonstrate the broad applicability and potent activity that can be achieved with this versatile heterocycle. The provided experimental protocols and pathway visualizations serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of the next generation of 1,2,4-oxadiazole-based drugs. As our understanding of the intricate roles of this scaffold in modulating biological targets deepens, we can anticipate the emergence of even more innovative and effective therapies in the years to come.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: A Prospective Analysis of a Potential Drug Candidate
Abstract: The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities and its role as a bioisosteric replacement for ester and amide functionalities. This technical guide provides a comprehensive prospective analysis of the novel compound 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole as a potential drug candidate. Due to the absence of direct experimental data for this specific molecule in the current scientific literature, this document extrapolates its potential properties based on established knowledge of structurally related analogues. We present a plausible synthetic route, hypothesize its potential biological activities with a focus on anticancer applications, provide detailed experimental protocols for its evaluation, and summarize relevant quantitative data from analogous compounds to establish a foundation for future research and development.
Introduction
The search for novel therapeutic agents remains a cornerstone of pharmaceutical research. Heterocyclic compounds, particularly those containing the 1,2,4-oxadiazole ring, have garnered significant attention due to their metabolic stability and diverse pharmacological profiles, which include anticancer, anti-inflammatory, antimicrobial, and nematicidal activities.[1][2][3] The specific compound, this compound, combines three key structural features: the stable 1,2,4-oxadiazole core, a 4-nitrophenyl group at the 3-position, and a reactive chloromethyl group at the 5-position.
The 4-nitrophenyl moiety is a well-known pharmacophore in various drug candidates, often contributing to anticancer activity.[4] The chloromethyl group provides a reactive site for potential covalent interactions with biological targets or for further derivatization to modulate pharmacokinetic and pharmacodynamic properties.[1] This unique combination suggests that this compound could be a promising lead compound for drug discovery, particularly in oncology.
This whitepaper serves as a foundational guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this uncharacterized molecule.
Synthesis and Characterization
While a specific synthesis for this compound has not been published, a plausible and efficient synthetic route can be proposed based on well-established methods for creating 3,5-disubstituted-1,2,4-oxadiazoles. The most common approach involves the cyclization of an O-acyl amidoxime intermediate, formed from an amidoxime and an acylating agent.[4]
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from 4-nitrobenzonitrile and chloroacetyl chloride.
-
Step 1: Synthesis of 4-nitrobenzamidoxime. 4-Nitrobenzonitrile is reacted with hydroxylamine in the presence of a base (e.g., potassium carbonate) to yield 4-nitrobenzamidoxime.
-
Step 2: Cyclization to form this compound. The 4-nitrobenzamidoxime is then acylated with chloroacetyl chloride. The resulting O-acyl amidoxime intermediate undergoes intramolecular cyclodehydration to form the final 1,2,4-oxadiazole ring. This cyclization can be promoted by heating or by using a catalyst.[4]
Experimental Protocol: Synthesis of this compound
Materials: 4-nitrobenzamidoxime, chloroacetyl chloride, pyridine, tetrahydrofuran (THF), ethyl acetate, hexane, silica gel.
Procedure:
-
Dissolve 4-nitrobenzamidoxime (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 equivalents) to the solution.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Potential Biological Activity and Therapeutic Applications
Based on the activities of structurally similar compounds, this compound is hypothesized to possess significant anticancer and enzyme inhibitory properties.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of 1,2,4-oxadiazole derivatives against various cancer cell lines. The presence of a nitrophenyl group, in particular, is often associated with enhanced anticancer activity.[5][6]
Hypothesized Mechanism of Action: The anticancer effect could be mediated through various pathways known to be modulated by oxadiazole derivatives, such as:
-
Enzyme Inhibition: Inhibition of kinases (e.g., EGFR), histone deacetylases (HDACs), or other enzymes crucial for cancer cell proliferation and survival.[6]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Activation of intrinsic or extrinsic apoptotic pathways.
Data from Structurally Related Anticancer Compounds
To provide context for the potential potency of the target compound, the following table summarizes the in vitro cytotoxicity data for related 1,2,4-oxadiazole derivatives.
| Compound/Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,4-Oxadiazole-fused-imidazothiadiazole derivative | ACHN | 0.11 | [4] |
| 1,2,4-Oxadiazole-fused-imidazothiadiazole derivative | MCF-7 | 0.23 | [4] |
| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole | A549 | 2.45 | [7] |
| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole | MCF-7 | 0.34 | [7] |
| 1,2,4-Oxadiazole-sulfonamide derivative | HCT-116 | 6.0 | [5] |
Proposed Experimental Evaluation
A systematic evaluation of this compound would involve a series of in vitro assays to determine its biological activity.
In Vitro Cytotoxicity Assay Protocol
This protocol describes a general method for assessing the cytotoxic effects of the compound on a panel of human cancer cell lines using a luminescent-based cell viability assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116) and a normal cell line (e.g., hMSC).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
96-well opaque-walled plates suitable for luminescence measurements.
-
Test Compound: this compound, dissolved in DMSO to create a stock solution.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer or a microplate reader with luminescence detection capabilities.
Procedure:
-
Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8][9]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture media from the DMSO stock. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old media from the plates and add 100 µL of the media containing the various compound concentrations. Include wells with media and DMSO only as a vehicle control.[8]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of the CellTiter-Glo® reagent to each well.[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Enzyme Inhibition Assay Protocol (General)
This protocol provides a general framework for testing the compound's ability to inhibit a specific enzyme, such as a kinase.[10][11]
Materials:
-
Purified target enzyme.
-
Specific substrate for the enzyme.
-
Test compound dissolved in DMSO.
-
Assay buffer (specific to the enzyme).
-
Cofactors if required (e.g., ATP, MgCl₂ for kinases).
-
Detection reagent (e.g., ADP-Glo™ for kinases).
-
96-well or 384-well plates.
-
Microplate reader (spectrophotometer or luminometer).
Procedure:
-
Reagent Preparation: Prepare all reagents (enzyme, substrate, cofactors, test compound dilutions) in the appropriate assay buffer.
-
Reaction Setup: In a multi-well plate, add the assay buffer, the test compound at various concentrations, and the purified enzyme.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a set period (e.g., 15-30 minutes) at room temperature to allow for binding.[10]
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate (and cofactors like ATP).
-
Reaction Incubation: Incubate the reaction for a specific time at the optimal temperature for the enzyme (e.g., 30°C or 37°C).
-
Stop and Detect: Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., luminescence, fluorescence, absorbance) proportional to the amount of product formed or substrate consumed.
-
Data Acquisition: Read the signal on a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition versus the log of the inhibitor concentration.
Conclusion and Future Directions
While this compound is currently an uncharacterized compound, a thorough analysis of its structural components and the broader family of 1,2,4-oxadiazoles suggests it is a compelling candidate for drug discovery, especially in the field of oncology. The proposed synthetic route is feasible, and its potential for potent biological activity is strongly supported by data from analogous structures.
The immediate next steps should be the synthesis, purification, and structural confirmation of the compound. Following this, the outlined experimental protocols for in vitro cytotoxicity and enzyme inhibition screening will be crucial in determining its actual biological profile. Should promising activity be identified, further studies into its mechanism of action, structure-activity relationships (SAR) through derivatization, and preliminary ADME/Tox profiling would be warranted to advance this molecule from a potential candidate to a viable lead compound.
Disclaimer: This document is a prospective analysis based on existing scientific literature for related compounds. All proposed protocols and hypothesized activities require experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides [mdpi.com]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. benchchem.com [benchchem.com]
Preliminary Anticancer Activity of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the preliminary in vitro anticancer evaluation of a novel synthetic compound, 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. The document is intended for researchers, scientists, and drug development professionals interested in the expanding field of oxadiazole-based oncology therapeutics. We detail the experimental protocols for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression in human cancer cell lines. Furthermore, we present hypothetical yet representative data to illustrate the potential anticancer profile of this compound. The underlying signaling pathways potentially modulated by this class of compounds are also discussed and visualized.
Introduction
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with a wide spectrum of biological activities.[1] Derivatives of this core structure have garnered significant attention for their potential as anticancer agents, often acting through diverse mechanisms such as the induction of apoptosis and cell cycle arrest.[2] The incorporation of a 4-nitrophenyl group can modulate the electronic and pharmacokinetic properties of the molecule, potentially enhancing its cytotoxic efficacy. This guide outlines a systematic approach to the initial screening of this compound for its anticancer properties.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for similar 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles. The synthesis is a multi-step process that can be initiated from commercially available starting materials.
Workflow for the Synthesis of this compound:
Caption: Synthetic pathway for this compound.
In Vitro Anticancer Activity
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4]
Experimental Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and incubated for 48 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Hypothetical Data Presentation:
Based on the activity of structurally related nitrophenyl-oxadiazole compounds, a hypothetical IC50 value is presented. For instance, 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thiomethyl)-1-benzylbenzimidazole displayed moderate cytotoxicity with an IC50 of 17.5 μM.[5]
| Cell Line | Compound | IC50 (µM) |
| MCF-7 | This compound | 17.5 |
| A549 | This compound | 21.2 |
| Doxorubicin | (Positive Control) | 0.85 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC and propidium iodide (PI) staining, followed by flow cytometry.[6][7]
Experimental Protocol:
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells are analyzed by flow cytometry.
Hypothetical Data Presentation:
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (Vehicle) | 95.2 | 2.5 | 2.3 |
| This compound (IC50) | 55.8 | 28.7 | 15.5 |
Cell Cycle Analysis
Flow cytometry with propidium iodide staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]
Experimental Protocol:
-
Cell Treatment: Cells are treated with the compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvested cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide and RNase A.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry.
Hypothetical Data Presentation:
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 55.4 | 30.1 | 14.5 |
| This compound (IC50) | 72.3 | 15.2 | 12.5 |
Potential Signaling Pathways
The anticancer activity of oxadiazole derivatives is often attributed to their ability to induce apoptosis. The p53 tumor suppressor protein and the Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[8][9]
Workflow for Preliminary Anticancer Screening:
Caption: Workflow for the in vitro anticancer screening of the target compound.
p53-Mediated Intrinsic Apoptosis Pathway:
Cellular stress induced by the compound could lead to the activation of p53. Activated p53 can transcriptionally upregulate pro-apoptotic Bcl-2 family members like Bax and Puma. This shifts the balance towards apoptosis, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c then initiates the caspase cascade, culminating in the activation of executioner caspases like caspase-3, which dismantle the cell.
Caption: Simplified p53-mediated intrinsic apoptosis signaling pathway.
Conclusion
This technical guide outlines the fundamental experimental procedures for the preliminary in vitro evaluation of this compound as a potential anticancer agent. The provided protocols for assessing cytotoxicity, apoptosis, and cell cycle effects, along with the illustrative data, offer a framework for the initial characterization of this and structurally related compounds. The potential involvement of the p53-mediated apoptotic pathway suggests a plausible mechanism of action that warrants further investigation. Subsequent studies should focus on confirming these preliminary findings, elucidating the precise molecular targets, and evaluating the in vivo efficacy and safety profile of this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 7. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthetic Route for 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthetic protocol for the preparation of 5-(chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The outlined methodology is based on established principles of 1,2,4-oxadiazole synthesis, involving the cyclocondensation of an amidoxime with an acylating agent.
Introduction
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The target molecule, this compound, incorporates a reactive chloromethyl group, making it a valuable intermediate for further functionalization and the development of novel therapeutic agents. The synthetic strategy involves a two-step process: the formation of 4-nitrobenzamidoxime from 4-nitrobenzonitrile, followed by its reaction with a chloroacetylating agent to yield the final product.
Overall Synthetic Scheme
Caption: Synthetic workflow for this compound.
Data Presentation
| Step | Reactants | Reagents/Solvents | Reaction Conditions | Product | Typical Yield (%) |
| 1 | 4-Nitrobenzonitrile, Hydroxylamine Hydrochloride | Potassium Carbonate, Ethanol/Water | Reflux, 4-6 h | 4-Nitrobenzamidoxime | 80-90 |
| 2 | 4-Nitrobenzamidoxime, Chloroacetic Anhydride or Chloroacetyl Chloride | Pyridine or other suitable base/solvent | 0 °C to Reflux | This compound | 60-75 |
Experimental Protocols
Step 1: Synthesis of 4-Nitrobenzamidoxime
This protocol describes the conversion of 4-nitrobenzonitrile to 4-nitrobenzamidoxime.
Materials:
-
4-Nitrobenzonitrile
-
Hydroxylamine hydrochloride
-
Potassium carbonate
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitrobenzonitrile (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and potassium carbonate (1.5 equivalents) in a minimal amount of deionized water.
-
Add the aqueous solution of hydroxylamine hydrochloride and potassium carbonate to the ethanolic solution of 4-nitrobenzonitrile.
-
Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add cold deionized water to the reaction mixture until a precipitate forms.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water and then with a small amount of cold ethanol.
-
Dry the product, 4-nitrobenzamidoxime, in a vacuum oven or desiccator. The product should be a pale yellow solid.
Step 2: Synthesis of this compound
This protocol details the cyclocondensation of 4-nitrobenzamidoxime with a chloroacetylating agent to form the final product.[1] The reaction proceeds via an O-acylamidoxime intermediate which then undergoes cyclodehydration.[1]
Materials:
-
4-Nitrobenzamidoxime (from Step 1)
-
Chloroacetic anhydride or Chloroacetyl chloride
-
Pyridine (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel (if using chloroacetyl chloride)
-
Standard laboratory glassware for work-up (separatory funnel, etc.)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure using Chloroacetic Anhydride:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-nitrobenzamidoxime (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add chloroacetic anhydride (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Procedure using Chloroacetyl Chloride:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-nitrobenzamidoxime (1 equivalent) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.[1]
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.[1]
-
Follow the work-up and purification procedure as described for the reaction with chloroacetic anhydride.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Chloroacetyl chloride and chloroacetic anhydride are corrosive and lachrymatory; handle with extreme care.
-
Pyridine is flammable and toxic; avoid inhalation and skin contact.
-
4-Nitrobenzonitrile and its derivatives are potentially toxic; handle with care.
This document is intended for informational purposes only and should be used by qualified professionals. The reaction conditions may require optimization for scale-up and specific laboratory settings.
References
Application Notes and Protocols: 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of biological activities.[1] Derivatives of 1,2,4-oxadiazole have shown potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[1][2] The specific compound, 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, combines the 1,2,4-oxadiazole core with a reactive chloromethyl group at the 5-position and an electron-withdrawing 4-nitrophenyl group at the 3-position. While specific biological data for this exact molecule is not extensively available in the public domain, its structural features suggest significant potential for applications in drug discovery, particularly as a covalent inhibitor or as a scaffold for further chemical modification. The 4-nitrophenyl moiety is a common feature in various biologically active molecules, and the chloromethyl group can act as an electrophile, enabling covalent interactions with biological targets.
These application notes provide a plausible synthetic route, potential medicinal chemistry applications based on related compounds, and detailed experimental protocols for the evaluation of its biological activity.
Synthesis Protocol
A plausible and common method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an amidoxime with an acyl chloride. For the synthesis of this compound, a feasible route is the reaction of 4-nitrobenzamidoxime with chloroacetyl chloride.
Protocol: Synthesis of this compound
Materials:
-
4-nitrobenzamidoxime
-
Chloroacetyl chloride
-
Pyridine (or another suitable base)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobenzamidoxime (1 equivalent) in anhydrous THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.1 equivalents) to the solution.
-
To this mixture, add a solution of chloroacetyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Safety Precautions: Chloroacetyl chloride is corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Potential Medicinal Chemistry Applications
Based on the biological activities of structurally related 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives, this compound is a candidate for investigation in the following areas:
-
Anticancer Activity: Numerous 1,3,4-oxadiazole derivatives have demonstrated significant anti-cancer potential through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs), telomerase, and kinases.[3][4] The presence of the 4-nitrophenyl group in some reported anticancer agents suggests this moiety can contribute to cytotoxicity.[5] The chloromethyl group could potentially form covalent bonds with nucleophilic residues in the active sites of target proteins, leading to irreversible inhibition.
-
Antimicrobial Activity: The oxadiazole scaffold is present in several antimicrobial agents.[2][6] The incorporation of a nitrophenyl group has been shown to enhance the antimicrobial efficacy of some heterocyclic compounds. Therefore, this molecule could be evaluated for its activity against a panel of pathogenic bacteria and fungi.
Experimental Protocols
I. Anticancer Activity Evaluation
A. Cell Viability Assay (MTT Assay)
This protocol determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of the test compound in DMSO and make serial dilutions in the complete culture medium.
-
Treat the cells with various concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay determines if the compound induces programmed cell death (apoptosis).
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat the cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
II. Antimicrobial Activity Evaluation
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Muller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Test compound
-
96-well microplates
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well of the microplate.
-
Incubate the plates at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7][8]
Data Presentation
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 (Breast) | Data to be determined | Reference value |
| A549 (Lung) | Data to be determined | Reference value |
| HeLa (Cervical) | Data to be determined | Reference value |
Table 2: Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| S. aureus | ATCC 29213 | Data to be determined | Reference value |
| E. coli | ATCC 25922 | Data to be determined | Reference value |
| C. albicans | ATCC 90028 | Data to be determined | Reference value |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Experimental workflow for the evaluation of anticancer activity.
Caption: Workflow for determining the antimicrobial activity of the test compound.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. ijrpc.com [ijrpc.com]
Application Notes and Protocols: 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole as a Covalent Chemical Probe
Disclaimer: The following application notes and protocols describe a hypothetical application for 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole as a chemical probe. Due to a lack of published data for this specific compound, its use as a covalent inhibitor of "Target Kinase X (TKX)" is proposed based on the chemical reactivity of its functional groups and the known biological activities of related 1,2,4-oxadiazole derivatives. These protocols are intended for research purposes only and should be adapted and validated by the end-user.
Application Note
Introduction
This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole core, a 4-nitrophenyl moiety, and a reactive chloromethyl group. The 1,2,4-oxadiazole scaffold is a recognized pharmacophore present in numerous biologically active molecules, including kinase inhibitors.[1][2][3][4] The chloromethyl group acts as a moderately reactive electrophile, capable of forming a stable covalent bond with nucleophilic amino acid residues, such as cysteine, within a protein's binding site.[5][6] This characteristic suggests its potential as a targeted covalent inhibitor (TCI). This application note describes the proposed use of this compound as a covalent probe to study the function and signaling pathways of a hypothetical cysteine-containing protein kinase, herein referred to as Target Kinase X (TKX).
Proposed Mechanism of Action
The proposed mechanism involves a two-step process typical of covalent inhibitors.[7] First, the probe reversibly binds to the ATP-binding pocket of TKX, driven by non-covalent interactions between the oxadiazole and nitrophenyl groups and the kinase. Second, the electrophilic chloromethyl group is positioned in proximity to a non-catalytic cysteine residue (e.g., Cys-X) within the active site, leading to an irreversible nucleophilic substitution reaction. This covalent modification locks the inhibitor in the active site, leading to sustained inhibition of TKX activity.
Caption: Proposed two-step mechanism of covalent inhibition of TKX.
Applications
-
In vitro Kinase Profiling: Determination of the inhibitory potency (IC₅₀) and kinetic parameters (Kᵢ and kᵢₙₐ꜀ₜ) against purified TKX.
-
Cellular Target Engagement: Confirmation of covalent modification of endogenous TKX in live cells.[8][9][10][11]
-
Pathway Analysis: Investigation of the downstream effects of irreversible TKX inhibition on cellular signaling pathways.
Physicochemical and (Hypothetical) Biological Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₆ClN₃O₃ |
| Molecular Weight | 239.62 g/mol |
| Purity (as supplied) | >95% (HPLC) |
| Solubility | Soluble in DMSO (>20 mg/mL) |
| Storage | Store at -20°C, protect from light and moisture |
| Hypothetical IC₅₀ (TKX) | 85 nM |
| Hypothetical kᵢₙₐ꜀ₜ/Kᵢ | 1.5 x 10⁵ M⁻¹s⁻¹ |
Experimental Protocols
Protocol 1: In Vitro TKX Inhibition Assay (IC₅₀ Determination)
This protocol describes a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of the probe against purified TKX.
Caption: Workflow for the in vitro TKX inhibition assay.
Materials:
-
This compound
-
Purified, active TKX enzyme
-
TKX substrate peptide
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO
-
White, opaque 96-well plates
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of the probe in DMSO. Create a series of 10-point, 3-fold serial dilutions in kinase buffer.
-
Reaction Setup: To each well of a 96-well plate, add:
-
2.5 µL of serially diluted probe (or DMSO for control).
-
5 µL of a solution containing TKX enzyme and substrate peptide in kinase buffer.
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 30 minutes to allow for initial binding and covalent reaction.
-
Kinase Reaction: Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration equal to the Kₘ for TKX).
-
Incubation: Incubate for 60 minutes at room temperature.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme). Plot the percent inhibition versus the logarithm of the probe concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Protocol 2: Cell-Based Target Engagement Assay
This protocol uses a competitive displacement assay with a broad-spectrum, biotinylated kinase probe to confirm that this compound covalently engages TKX in live cells.
Materials:
-
Cell line expressing endogenous TKX (e.g., HeLa cells)
-
This compound
-
Broad-spectrum biotinylated covalent kinase probe (e.g., a biotinylated acrylamide probe)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibody against TKX
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed HeLa cells in 6-well plates. Once they reach 80-90% confluency, treat the cells with increasing concentrations of the probe (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 2 hours.
-
Competitive Labeling: After treatment, add the biotinylated probe to all wells at a final concentration of 5 µM and incubate for an additional 1 hour.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 200 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Affinity Pulldown: Normalize protein amounts for all samples. Incubate 500 µg of each lysate with pre-washed streptavidin magnetic beads for 2 hours at 4°C with rotation.
-
Washing: Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by boiling the beads in 2X SDS-PAGE loading buffer for 10 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with an anti-TKX primary antibody, followed by an HRP-conjugated secondary antibody.
-
Analysis: Develop the blot using an ECL substrate. A dose-dependent decrease in the TKX band intensity indicates that the unlabeled probe has covalently occupied the TKX active site, preventing the binding of the biotinylated probe.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol assesses the functional consequence of TKX inhibition by measuring the phosphorylation status of a known downstream substrate, "Substrate Y."
Caption: Hypothetical signaling pathway inhibited by the probe.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Pre-treat cells with varying concentrations of the probe (e.g., 0, 0.1, 1, 10 µM) for 2 hours.
-
Pathway Stimulation: Stimulate the cells with an appropriate agonist (e.g., a growth factor) for 15 minutes to induce the TKX pathway and phosphorylation of Substrate Y.
-
Lysis and Quantification: Lyse the cells and quantify the protein concentration as described in Protocol 2.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
-
Immunodetection:
-
Incubate one membrane with a primary antibody specific for phosphorylated Substrate Y (p-Substrate Y) overnight at 4°C.
-
Incubate a second, identical membrane with a primary antibody for total Substrate Y to serve as a loading control.
-
Wash the membranes and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour.[12][13][14][15]
-
-
Signal Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities. A dose-dependent decrease in the p-Substrate Y signal, normalized to the total Substrate Y signal, confirms that the probe inhibits TKX activity in a cellular context.
-
References
- 1. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. promegaconnections.com [promegaconnections.com]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Measuring the Biological Activity of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for assessing the biological activity of the novel compound 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. The protocols outlined below are designed to investigate its potential cytotoxic, apoptotic, and signaling pathway modulatory effects, which are common activities for compounds containing the oxadiazole scaffold.[1][2][3][4][5]
Introduction to this compound
The 1,2,4-oxadiazole ring is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-cancer, anti-inflammatory, and anti-microbial activities. The subject of these protocols, this compound, is a synthetic compound featuring this heterocyclic core. The presence of a reactive chloromethyl group and a nitro-substituted phenyl ring suggests potential for covalent interactions with biological macromolecules and modulation of cellular pathways involved in cell survival and proliferation. These notes provide detailed methodologies to explore these potential biological activities.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Assay Type | IC50 (µM) |
| e.g., MCF-7 | MTT | |
| e.g., A549 | MTT | |
| e.g., HeLa | MTT | |
| e.g., MCF-7 | LDH Release | |
| e.g., A549 | LDH Release | |
| e.g., HeLa | LDH Release |
Table 2: Apoptotic Activity of this compound
| Cell Line | Assay Type | % Apoptotic Cells (at IC50 concentration) | Fold Increase in Caspase-3/7 Activity |
| e.g., MCF-7 | Annexin V/PI | ||
| e.g., A549 | Annexin V/PI | ||
| e.g., HeLa | Annexin V/PI | ||
| e.g., MCF-7 | Caspase-Glo 3/7 | ||
| e.g., A549 | Caspase-Glo 3/7 | ||
| e.g., HeLa | Caspase-Glo 3/7 |
Table 3: Effect of this compound on NF-κB Signaling
| Cell Line | Treatment | Normalized Luciferase Activity (RLU) | % Inhibition of NF-κB Activity |
| e.g., HEK293T | Vehicle Control | 0% | |
| e.g., HEK293T | TNF-α (10 ng/mL) | N/A | |
| e.g., HEK293T | TNF-α + Compound (IC50) | ||
| e.g., HEK293T | TNF-α + Compound (IC50/2) | ||
| e.g., HEK293T | TNF-α + Compound (IC50x2) |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cytotoxicity Assessment: LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[8]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.[9] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Absorbance Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from lysed control cells.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[12] FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
Caspase Activity Measurement: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[13][14] The assay utilizes a proluminescent caspase-3/7 substrate that is cleaved to release aminoluciferin, which is then used by luciferase to generate a light signal.[13]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[14]
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the fold increase in caspase-3/7 activity in treated cells compared to the vehicle control.
NF-κB Signaling Pathway Analysis: Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.[15][16] Cells are transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.[17]
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.
-
Pathway Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.[16]
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity by the compound compared to the TNF-α-stimulated control.
Visualizations
Caption: Experimental workflow for assessing the biological activity of the compound.
Caption: Postulated inhibition of the canonical NF-κB signaling pathway.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. ulab360.com [ulab360.com]
- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols for Cell-Based Assays of 1,2,4-Oxadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,4-oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] These derivatives have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][4][5] Cell-based assays are fundamental tools for evaluating the biological activity and mechanism of action of these compounds, providing crucial data for drug discovery and development programs.
This document provides detailed application notes and protocols for a suite of cell-based assays commonly used to characterize 1,2,4-oxadiazole derivatives. The focus is on assays for determining cytotoxicity, induction of apoptosis, effects on the cell cycle, and specific molecular target engagement.
Data Presentation: Quantitative Analysis of 1,2,4-Oxadiazole Derivatives
The following tables summarize the quantitative data from various cell-based assays performed on representative 1,2,4-oxadiazole derivatives.
Table 1: Cytotoxicity of 1,2,4-Oxadiazole Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |
| 3 | LXFA 629 (Lung Cancer) | MTT | 0.003 | [1] |
| 3 | MAXF 401 (Breast Cancer) | MTT | 0.003 | [1] |
| 13a | A375 (Melanoma) | MTT | 0.11 | [1] |
| 13b | MCF-7 (Breast Cancer) | MTT | 0.45 | [1] |
| 14a | MCF-7 (Breast Cancer) | MTT | 0.12 | [1] |
| 14b | A549 (Lung Cancer) | MTT | 0.25 | [1] |
| 18a | A549 (Lung Cancer) | MTT | <1 | [1] |
| 9a | MCF-7 (Breast Cancer) | MTT | 0.48 | [1] |
| 9b | HCT-116 (Colon Cancer) | MTT | 1.54 | [1] |
| 7a | A549 (Lung Cancer) | MTT | 0.18 ± 0.019 | [6] |
| 7b | MCF-7 (Breast Cancer) | MTT | 0.011 ± 0.009 | [6] |
| 7b | DU145 (Prostate Cancer) | MTT | 0.017 ± 0.0062 | [6] |
| Compound 1 | U87 (Glioblastoma) | CellTiter-Glo® | 35.1 | [7] |
| Compound 1 | T98G (Glioblastoma) | CellTiter-Glo® | 34.4 | [7] |
| Compound 1 | LN229 (Glioblastoma) | CellTiter-Glo® | 37.9 | [7] |
Table 2: Apoptosis and Cell Cycle Arrest Induced by 1,2,4-Oxadiazole Derivatives
| Compound ID | Cell Line | Parameter | Result | Reference |
| Compound 67 | - | Cell Cycle | Arrest in G0/G1 phase | [3] |
| Compound 67 | - | Apoptosis | Phosphatidylserine exposure | [3] |
| Compound 27 | Jeko-1 (Mantle Cell Lymphoma) | Apoptosis | 73.1% after 48h at 1 µM | [2] |
| Compound 27 | Jeko-1 (Mantle Cell Lymphoma) | Cell Cycle | G1 arrest | [2] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole derivatives in culture medium. Add the diluted compounds to the wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 1,2,4-oxadiazole derivatives at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
Principle: This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment: Treat cells with the 1,2,4-oxadiazole derivatives as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically represented as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.
Caspase-3 Activation Assay
Principle: Caspases are a family of cysteine proteases that play a crucial role in apoptosis. Caspase-3 is a key executioner caspase. Its activation can be measured using a fluorogenic substrate, such as Ac-DEVD-AMC. Cleavage of the substrate by active caspase-3 releases the fluorescent AMC molecule.
Protocol:
-
Cell Lysis: Treat cells with the 1,2,4-oxadiazole derivatives, harvest, and lyse the cells to release cellular proteins.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the fluorogenic caspase-3 substrate (Ac-DEVD-AMC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Data Analysis: Compare the fluorescence of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the cell-based evaluation of 1,2,4-oxadiazole derivatives.
Caption: Simplified signaling pathways for apoptosis induced by 1,2,4-oxadiazole derivatives.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, anti-inflammatory and antimicrobial activities of new 1,2,4-oxadiazoles peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole Derivatives for Anticancer Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role as a bioisostere for amide and ester functionalities and its presence in compounds with a wide array of biological activities.[1][2][3] Derivatives of 1,2,4-oxadiazole have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory agents.[4][5][6][7] Specifically, the substitution pattern, such as the presence of a nitro group, can significantly influence cytotoxic activity.[4] This application note describes a high-throughput screening (HTS) campaign to identify and characterize derivatives of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole with potential anticancer properties. A primary cell-based viability assay is used to screen a compound library, followed by dose-response studies to confirm hits and determine potency.
Data Presentation
The results from the HTS campaign are summarized below. Table 1 shows data from a primary screen of 10 hypothetical derivatives at a single concentration, and Table 2 details the dose-response analysis of the top three "hit" compounds.
Table 1: Primary High-Throughput Screen of 1,2,4-Oxadiazole Derivatives
| Compound ID | Concentration (µM) | Cell Viability (%) | Normalized Inhibition (%) | Hit (Z-Score > 2) |
| Cmpd-001 | 10 | 98.2 | 1.8 | No |
| Cmpd-002 | 10 | 45.1 | 54.9 | Yes |
| Cmpd-003 | 10 | 89.5 | 10.5 | No |
| Cmpd-004 | 10 | 33.7 | 66.3 | Yes |
| Cmpd-005 | 10 | 101.3 | -1.3 | No |
| Cmpd-006 | 10 | 76.4 | 23.6 | No |
| Cmpd-007 | 10 | 21.9 | 78.1 | Yes |
| Cmpd-008 | 10 | 95.0 | 5.0 | No |
| Cmpd-009 | 10 | 62.8 | 37.2 | No |
| Cmpd-010 | 10 | 91.1 | 8.9 | No |
| DMSO (Neg) | 0.1% | 100.0 (avg) | 0.0 | N/A |
| Doxorubicin | 10 | 5.7 (avg) | 94.3 | N/A |
Data is hypothetical and for illustrative purposes.
Table 2: Dose-Response Analysis of Hit Compounds
| Compound ID | IC₅₀ (µM) | Hill Slope | R² Value |
| Cmpd-002 | 7.8 | 1.1 | 0.991 |
| Cmpd-004 | 4.2 | 1.3 | 0.995 |
| Cmpd-007 | 1.5 | 1.2 | 0.993 |
| Doxorubicin | 0.8 | 1.4 | 0.998 |
IC₅₀ values represent the concentration at which 50% of cell viability is inhibited. Data is hypothetical.
Experimental Workflows and Signaling Pathways
The overall workflow for the high-throughput screening campaign is depicted below, from initial compound screening to hit validation.
Caption: High-throughput screening workflow for identifying anticancer compounds.
Many anticancer agents function by modulating key signaling pathways that control cell proliferation and survival. The NF-κB pathway, which is often dysregulated in cancer, is a potential target for 1,2,4-oxadiazole derivatives.[8][9]
Caption: Putative inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazole derivatives.
Experimental Protocols
Protocol 1: Primary Cell Viability HTS Assay
This protocol is designed for screening a library of compounds against a cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 384-well format to identify compounds that reduce cell viability.[4][10]
Materials:
-
A549 or MCF-7 cells
-
DMEM/F-12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Compound library plates (10 mM in DMSO)
-
Doxorubicin (positive control)
-
DMSO (negative control)
-
384-well clear-bottom, white-walled assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer plate reader
-
Automated liquid handler
Methodology:
-
Cell Culture: Maintain A549 or MCF-7 cells in a T-75 flask at 37°C and 5% CO₂. Passage cells every 2-3 days when they reach 80-90% confluency.
-
Assay Plate Preparation:
-
Harvest cells using Trypsin-EDTA and resuspend in fresh medium to a concentration of 40,000 cells/mL.
-
Using an automated dispenser, seed 50 µL of the cell suspension (2,000 cells/well) into each well of the 384-well assay plates.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Addition:
-
Using a pintool or acoustic liquid handler, transfer 50 nL of compound from the source plates to the assay plates. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Add positive control (Doxorubicin) and negative control (DMSO) to designated wells on each plate.
-
-
Incubation: Incubate the assay plates for 72 hours at 37°C and 5% CO₂.
-
Signal Detection:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Place plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).
-
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Calculate the Z-score for each compound well.
-
Identify "hits" as compounds that produce a Z-score greater than 2 (or a statistically significant reduction in viability).
-
Protocol 2: Dose-Response and IC₅₀ Determination
This protocol is used to confirm the activity of "hits" from the primary screen and determine their potency (IC₅₀).
Materials:
-
Same as Protocol 1.
-
Hit compounds identified from the primary screen.
Methodology:
-
Cell Plating: Prepare and seed cells in 384-well plates as described in Protocol 1.
-
Compound Serial Dilution:
-
Create a 10-point, 3-fold serial dilution series for each hit compound in a separate dilution plate, starting from a high concentration (e.g., 100 µM).
-
Include Doxorubicin as a reference compound.
-
-
Compound Addition: Transfer 50 nL of each concentration of the compounds to the appropriate wells of the cell plates in triplicate.
-
Incubation and Signal Detection: Follow steps 4 and 5 from Protocol 1.
-
Data Acquisition and Analysis:
-
Read luminescence as described in Protocol 1.
-
Normalize the data for each concentration point.
-
Plot the normalized inhibition data against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value for each compound.
-
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Efficacy Testing of 1,2,4-Oxadiazole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing various animal models to assess the efficacy of 1,2,4-oxadiazole compounds across different therapeutic areas. The 1,2,4-oxadiazole scaffold is a versatile heterocyclic moiety that has demonstrated significant potential in the development of novel therapeutics for a range of diseases, including inflammatory conditions, bacterial infections, cancer, and neurodegenerative disorders.[1][2]
I. Anti-inflammatory Activity
A widely used and reliable method for evaluating the anti-inflammatory potential of 1,2,4-oxadiazole compounds is the carrageenan-induced paw edema model in rodents. This model mimics the physiological processes of acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the procedure for inducing acute inflammation in rat paws using carrageenan and assessing the anti-edematous effects of 1,2,4-oxadiazole test compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
1% (w/v) λ-Carrageenan solution in sterile 0.9% saline
-
1,2,4-Oxadiazole test compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control: Indomethacin (10 mg/kg)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Vehicle Control
-
1,2,4-Oxadiazole Test Compound (various doses)
-
Positive Control (Indomethacin)
-
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, 1,2,4-oxadiazole test compound, or indomethacin orally via gavage.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline measurement.
-
Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the following formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Quantitative Data Summary:
| Compound/Treatment | Dose (mg/kg) | Time (hours) | Paw Volume Increase (mL) | % Inhibition of Edema |
| Vehicle Control | - | 3 | 0.85 ± 0.05 | - |
| 1,2,4-Oxadiazole Analog X | 10 | 3 | 0.42 ± 0.03 | 50.6% |
| 1,2,4-Oxadiazole Analog X | 20 | 3 | 0.28 ± 0.02 | 67.1% |
| Indomethacin | 10 | 3 | 0.21 ± 0.02 | 75.3% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific 1,2,4-oxadiazole compound and experimental conditions.
Signaling Pathway: NF-κB Inhibition
Many anti-inflammatory 1,2,4-oxadiazole compounds exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response.
Caption: NF-κB signaling pathway and the inhibitory action of 1,2,4-oxadiazole compounds.
II. Antimicrobial Activity
The efficacy of 1,2,4-oxadiazole derivatives as antimicrobial agents can be evaluated in vivo using models such as the murine neutropenic thigh infection model, which is particularly relevant for assessing activity against bacteria causing soft tissue infections. Some compounds have also shown efficacy in mouse peritonitis models.[3][4]
Experimental Protocol: Murine Neutropenic Thigh Infection Model
This protocol describes the induction of a localized thigh infection in immunocompromised mice to evaluate the antibacterial efficacy of 1,2,4-oxadiazole compounds.
Materials:
-
Female ICR or CD-1 mice (5-6 weeks old)
-
Cyclophosphamide
-
Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., ATCC 43300)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
1,2,4-Oxadiazole test compound
-
Vehicle (e.g., sterile saline)
-
Positive control: Vancomycin
-
Tissue homogenizer
Procedure:
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal (i.p.) administration of cyclophosphamide. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
-
Bacterial Inoculum Preparation: Culture the MRSA strain overnight in TSB. Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Infection: On day 0, inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.
-
Grouping and Treatment: Two hours post-infection, randomize the mice into treatment groups:
-
Vehicle Control
-
1,2,4-Oxadiazole Test Compound (various doses and routes, e.g., oral, i.v.)
-
Positive Control (Vancomycin)
-
-
Efficacy Assessment: At 24 hours post-infection, euthanize the mice. Aseptically remove the infected thigh muscle, weigh it, and homogenize it in sterile saline.
-
Bacterial Load Determination: Perform serial dilutions of the thigh homogenate and plate on TSA plates. Incubate overnight at 37°C and count the number of colony-forming units (CFUs).
-
Data Analysis: Express the bacterial load as log10 CFU per gram of thigh tissue. Compare the bacterial loads in the treated groups to the vehicle control group. A significant reduction in bacterial load indicates efficacy.
Quantitative Data Summary:
| Compound/Treatment | Dose (mg/kg) | Route | Bacterial Load (log10 CFU/g thigh) | Reduction vs. Control (log10) |
| Vehicle Control | - | p.o. | 7.8 ± 0.3 | - |
| 1,2,4-Oxadiazole ND-421 | 40 | p.o. | 6.31 | 1.49[5] |
| Linezolid | 40 | p.o. | 7.44 | 0.36[5] |
| Vancomycin | 110 | s.c. | 5.2 ± 0.4 | 2.6 |
Note: Data for ND-421 and Linezolid are from a specific study against a linezolid-resistant MRSA strain.[5] Vancomycin data is hypothetical for comparison. Actual results will vary.
Experimental Workflow: Murine Neutropenic Thigh Infection Model
Caption: Workflow for the murine neutropenic thigh infection model.
III. Anticancer Activity
The in vivo anticancer efficacy of 1,2,4-oxadiazole compounds can be assessed using various xenograft models. The Burkitt's lymphoma Daudi xenograft model is a relevant choice for hematological malignancies.
Experimental Protocol: Burkitt's Lymphoma Daudi Xenograft Model
This protocol outlines the establishment of Daudi cell tumors in immunodeficient mice and the evaluation of the antitumor effects of 1,2,4-oxadiazole compounds.[6][7]
Materials:
-
Immunodeficient mice (e.g., SCID or NSG)
-
Daudi (human Burkitt's lymphoma) cell line (ATCC CCL-213)[8]
-
RPMI-1640 medium with 10% FBS
-
Matrigel
-
1,2,4-Oxadiazole test compound
-
Vehicle
-
Positive control (e.g., Doxorubicin)
-
Calipers
Procedure:
-
Cell Culture: Culture Daudi cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.[8]
-
Tumor Implantation: Harvest Daudi cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 1 x 10^7 cells in a volume of 0.1-0.2 mL into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Treatment: Administer the vehicle, 1,2,4-oxadiazole test compound, or positive control according to the desired dosing schedule and route.
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI at the end of the study.
-
Survival: Monitor the animals for survival.
-
-
Data Analysis: Compare the tumor growth curves and survival rates between the treatment and control groups.
Quantitative Data Summary:
| Compound/Treatment | Dose (mg/kg) | Route | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | p.o. | - | |
| 1,2,4-Oxadiazole Analog Y | 20 | p.o. | ~50 | [6] |
| Doxorubicin | 5 | i.v. | 75 | Hypothetical |
Note: Data for the 1,2,4-oxadiazole analog is based on a reported study.[6] Doxorubicin data is hypothetical for comparison.
Signaling Pathway: Caspase-3 Activation in Apoptosis
Several 1,2,4-oxadiazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases, particularly caspase-3, a key executioner caspase.[9]
Caption: Simplified pathway of caspase-3 activation by 1,2,4-oxadiazole compounds leading to apoptosis.
IV. Neuroprotective Activity (Alzheimer's Disease)
Transgenic mouse models that recapitulate key pathological features of Alzheimer's disease (AD) are valuable for assessing the neuroprotective effects of 1,2,4-oxadiazole compounds. The 3xTg-AD mouse model is a commonly used example.[10][11]
Experimental Protocol: 3xTg-AD Mouse Model
This protocol describes the use of 3xTg-AD mice to evaluate the impact of a 1,2,4-oxadiazole compound on cognitive function and AD-related pathology.
Materials:
-
3xTg-AD mice
-
Wild-type (non-transgenic) littermate controls
-
1,2,4-Oxadiazole test compound
-
Vehicle
-
Morris Water Maze or Y-maze apparatus
-
Histology and immunohistochemistry reagents (e.g., antibodies against Aβ and phosphorylated Tau)
Procedure:
-
Animal Treatment: Begin treatment of 3xTg-AD mice at an age when pathology is developing (e.g., 6 months). Administer the 1,2,4-oxadiazole compound or vehicle daily for a specified duration (e.g., 3 months).
-
Behavioral Testing:
-
Morris Water Maze: Assess spatial learning and memory. Train the mice to find a hidden platform in a pool of water. Record the escape latency and path length. In a probe trial with the platform removed, measure the time spent in the target quadrant.
-
Y-Maze: Evaluate short-term spatial working memory based on the mice's willingness to explore novel arms of the maze.
-
-
Tissue Collection and Analysis: At the end of the treatment period, euthanize the mice and collect the brains.
-
Immunohistochemistry: Use one hemisphere to prepare brain sections for staining with antibodies against Aβ (to visualize plaques) and hyperphosphorylated Tau (to visualize tangles).
-
Biochemical Analysis: Use the other hemisphere to measure levels of soluble and insoluble Aβ and phosphorylated Tau via ELISA or Western blotting.
-
-
Data Analysis: Compare the behavioral performance and pathological markers between the treated and vehicle-control 3xTg-AD mice, as well as with the wild-type controls.
Quantitative Data Summary:
| Endpoint | Vehicle-Treated 3xTg-AD | 1,2,4-Oxadiazole-Treated 3xTg-AD | Wild-Type Control | Reference |
| Morris Water Maze (Escape Latency) | Increased | Significantly Decreased | Normal | [10][11] |
| Aβ Plaque Burden (Hippocampus) | High | Significantly Reduced | None | [10][11] |
| Phosphorylated Tau (Cortex) | High | Significantly Reduced | Low | [10][11] |
Note: This table summarizes the expected qualitative outcomes based on published research.[10][11] Specific quantitative values will depend on the compound and experimental design.
Signaling Pathway: Nrf2 Activation
Some neuroprotective compounds, including certain 1,2,4-oxadiazole derivatives, may exert their effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates the expression of antioxidant and cytoprotective genes.
Caption: The Nrf2 signaling pathway and its activation by 1,2,4-oxadiazole compounds.
These application notes and protocols provide a framework for the preclinical evaluation of 1,2,4-oxadiazole compounds in relevant animal models. Adherence to detailed and standardized protocols is crucial for obtaining reproducible and reliable data to support the advancement of promising therapeutic candidates.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | MRSA Infection in the Thigh Muscle Leads to Systemic Disease, Strong Inflammation, and Loss of Human Monocytes in Humanized Mice [frontiersin.org]
- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disseminated or localized growth of a human B-cell tumor (Daudi) in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound with potential pharmacological activities necessitating sensitive and reliable analytical methods for its quantification in biological matrices. These application notes provide detailed protocols for the determination of this compound in plasma and urine samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methods are intended for use in pharmacokinetic, toxicokinetic, and drug metabolism studies.
Physicochemical Properties (Hypothetical)
| Property | Value |
| Molecular Formula | C9H6ClN3O3 |
| Molecular Weight | 239.62 g/mol |
| LogP | 2.8 |
| pKa | Not Available |
| UV λmax | 275 nm |
Analytical Methods
Two primary analytical methods are presented: an HPLC-UV method for routine analysis and a more sensitive and specific LC-MS/MS method for low-level quantification.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in plasma and urine at micromolar concentrations.
Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
Sample Preparation: Protein Precipitation for Plasma Samples
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar oxadiazole derivative).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject 20 µL into the HPLC system.
Sample Preparation: Dilution for Urine Samples
-
Centrifuge the urine sample at 2,000 x g for 5 minutes to remove particulate matter.
-
Dilute 100 µL of the supernatant with 900 µL of the mobile phase.
-
Vortex for 30 seconds and inject 20 µL into the HPLC system.
Method Validation Summary (Hypothetical Data):
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL (r² > 0.995) |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Accuracy | 92.5 - 108.3% |
| Precision (RSD) | Intra-day: < 6.5%, Inter-day: < 8.2% |
| Recovery | 88.7 - 95.1% |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method is suitable for the quantification of this compound in plasma and urine at nanogram per milliliter levels.
Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Mass Spectrometer | Sciex Triple Quad 5500 or equivalent |
| Column | C18 reverse-phase column (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-0.5 min: 20% B; 0.5-3.0 min: 20-90% B; 3.0-3.5 min: 90% B; 3.5-4.0 min: 90-20% B; 4.0-5.0 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 8 psi |
| MRM Transitions | Analyte: 240.0 -> 164.1; Internal Standard: (Specific to IS) |
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma and Urine
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of pre-treated sample (plasma diluted 1:1 with 4% H3PO4; urine diluted 1:1 with water) onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen at 40 °C.
-
Reconstitute in 100 µL of the initial mobile phase (80% A: 20% B).
-
Inject 5 µL into the LC-MS/MS system.
Method Validation Summary (Hypothetical Data):
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL (r² > 0.998) |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Accuracy | 95.8 - 104.2% |
| Precision (RSD) | Intra-day: < 5.1%, Inter-day: < 7.3% |
| Recovery | 91.3 - 98.7% |
| Matrix Effect | 93.5 - 102.8% |
Experimental Workflows and Signaling Pathways
To facilitate understanding, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated.
Caption: General experimental workflow for the analysis of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method is a two-step process involving the O-acylation of 4-nitrobenzamidoxime with a chloroacetic acid derivative (such as chloroacetyl chloride or chloroacetic anhydride), followed by a cyclodehydration reaction to form the 1,2,4-oxadiazole ring. This can be performed as a one-pot or a two-step procedure where the O-acyl amidoxime intermediate is isolated.
Q2: Why is the cyclodehydration step often the main cause of low yields?
A2: The cyclodehydration of the O-acyl amidoxime intermediate to form the 1,2,4-oxadiazole ring often has a significant energy barrier. This step can be challenging and may require forcing conditions, such as high temperatures or the use of strong bases, to proceed efficiently. Inadequate conditions can lead to the accumulation of the O-acyl amidoxime intermediate or its hydrolysis back to the starting materials.
Q3: My final product appears to be rearranging or decomposing during purification or storage. What might be the cause?
A3: 3,5-disubstituted 1,2,4-oxadiazoles can be susceptible to a Boulton-Katritzky rearrangement, especially when subjected to heat, acidic, or even moist conditions. This rearrangement can lead to the formation of isomeric heterocycles. To minimize this, it is advisable to use neutral, anhydrous conditions for workup and purification and to store the final compound in a dry environment.
Q4: Can microwave irradiation be used to improve the synthesis?
A4: Yes, microwave irradiation has been successfully employed in the synthesis of 1,2,4-oxadiazoles. It can significantly reduce reaction times, particularly for the cyclodehydration step, and often leads to improved yields. A common approach involves adsorbing the O-acyl amidoxime intermediate onto a solid support like silica gel and then irradiating it in a microwave reactor.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
| Symptom | Probable Cause | Recommended Solution |
| TLC or LC-MS analysis shows primarily unreacted 4-nitrobenzamidoxime and chloroacetic acid derivative. | Inefficient Acylation: The initial O-acylation of the amidoxime is incomplete. | - Ensure anhydrous reaction conditions, as moisture will consume the acylating agent. - Use a slight excess (1.1-1.2 equivalents) of the chloroacetic acid derivative. - Add a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl generated if using chloroacetyl chloride. |
| A major peak corresponding to the O-acyl amidoxime intermediate is observed, but little to no final product. | Incomplete Cyclodehydration: The conditions are not sufficient to promote the final ring-closing step. | - Thermal Cyclization: Increase the reaction temperature or switch to a higher-boiling solvent (e.g., toluene, xylene) and reflux. - Base-Mediated Cyclization: Employ a strong, non-nucleophilic base. Tetrabutylammonium fluoride (TBAF) in THF is a common and effective choice. Superbase systems like NaOH/DMSO can also be effective at room temperature. - Microwave-Assisted Cyclization: Consider using microwave irradiation to drive the cyclization to completion. |
| The reaction mixture shows a complex mixture of products with low conversion to the desired oxadiazole. | Incompatible Functional Groups: Although less likely with the specified starting materials, unprotected hydroxyl or amino groups elsewhere on the molecules could interfere. | This is not directly applicable to the target synthesis but is a general consideration for analogs. Protecting groups may be necessary in such cases. |
Issue 2: Presence of Significant Side Products
| Symptom | Probable Cause | Recommended Solution |
| A significant peak in the LC-MS corresponds to the mass of 4-nitrobenzamidoxime. | Hydrolysis of the O-Acyl Amidoxime Intermediate: The intermediate is reverting to the starting amidoxime due to the presence of water. | - Ensure all reagents and solvents are anhydrous. - Minimize the reaction time for the cyclodehydration step. - If using a base for cyclization, ensure it is added to a dry reaction mixture. |
| The formation of an unexpected isomer is suggested by NMR and MS data. | Boulton-Katritzky Rearrangement: The 1,2,4-oxadiazole ring is rearranging under the reaction or workup conditions. | - Avoid high temperatures for prolonged periods if possible. - Use neutral or mildly basic conditions for the workup. Avoid acidic workups. - Purify the product using methods that do not require excessive heating, such as column chromatography at room temperature. |
Data Presentation
The choice of reagents and reaction conditions can significantly impact the yield of 1,2,4-oxadiazole synthesis. The following tables summarize general findings from the literature on related syntheses.
Table 1: Effect of Cyclization Conditions on Yield
| Method | Reagent/Condition | Solvent | Typical Yield | Notes |
| Thermal | Reflux | Toluene or Xylene | Moderate to Good | Requires high temperatures; may promote side reactions. |
| Base-Mediated | TBAF | THF | Good to Excellent | Effective at room temperature; requires anhydrous conditions. |
| Base-Mediated | NaOH/DMSO | DMSO | Good to Excellent | "Superbase" conditions, effective at room temperature. |
| Microwave | Silica Gel Support | Solvent-free | Good to Excellent | Rapid reaction times (minutes). |
| Dehydrating Agent | POCl₃, SOCl₂ | Acetonitrile | Moderate | Harsh reagents, may not be compatible with all functional groups. |
Table 2: Influence of Acylating Agent on the Initial Step
| Acylating Agent | Base | Typical Conditions | Considerations |
| Chloroacetyl Chloride | Pyridine or Triethylamine | 0°C to room temperature | Highly reactive, moisture-sensitive. Generates HCl, requiring a base. |
| Chloroacetic Anhydride | Pyridine or DMAP (cat.) | Room temperature | Less reactive than the acid chloride, but easier to handle. |
| Chloroacetic Acid | Coupling Agent (e.g., EDC, DCC) | Room temperature | Requires a coupling agent to activate the carboxylic acid. |
Experimental Protocols
The following is a general, adaptable protocol for the synthesis of this compound.
Step 1: Synthesis of 4-Nitrobenzamidoxime (if not commercially available)
A common method involves the reaction of 4-nitrobenzonitrile with hydroxylamine.
-
Dissolve 4-nitrobenzonitrile in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).
-
Stir the mixture at reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and isolate the product by filtration. The crude product can be purified by recrystallization.
Step 2: Synthesis of this compound
This protocol describes the acylation of 4-nitrobenzamidoxime followed by in-situ cyclization.
Materials:
-
4-Nitrobenzamidoxime
-
Chloroacetyl chloride
-
Pyridine (or another suitable non-nucleophilic base)
-
Anhydrous Toluene (or another high-boiling aprotic solvent)
-
Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend 4-nitrobenzamidoxime (1 equivalent) in anhydrous toluene.
-
Cool the suspension to 0°C using an ice bath.
-
Add pyridine (1.1 equivalents) to the stirred suspension.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. At this stage, the formation of the O-acyl amidoxime intermediate, N-(chloroacetyloxy)-4-nitrobenzimidamide, can be monitored by TLC.
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-12 hours. Monitor the cyclization by TLC until the intermediate is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any pyridinium hydrochloride salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Technical Support Center: Overcoming Solubility Challenges with 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole.
Troubleshooting Guide
Issue: The compound is not dissolving in aqueous buffers.
Initial Assessment: this compound, like many heterocyclic compounds with aromatic substituents, is expected to have low aqueous solubility. The presence of a nitrophenyl group and the overall rigid structure contribute to strong intermolecular forces within the crystal lattice, making it difficult for water molecules to solvate the compound. A related isomer, 2-(chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, exhibits a high melting point of 133-135°C, which is often indicative of poor solubility.[1] Furthermore, it is a known characteristic of 1,3,4-oxadiazoles that aryl substituents significantly decrease water solubility.[2]
Recommended Steps:
-
Solvent Screening: Begin by testing the solubility in a range of organic solvents. This will help identify a suitable solvent for preparing a stock solution, which can then be diluted into your aqueous experimental medium.
-
Co-solvent System: If a purely aqueous system is required, a co-solvent approach is recommended. This involves adding a water-miscible organic solvent to the aqueous buffer to increase the overall polarity and disruptive forces needed to break the crystal lattice.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the medium can significantly enhance solubility. Although this compound is not strongly ionizable, slight pH modifications may influence solubility and should be explored.
-
Particle Size Reduction: The dissolution rate of a compound is inversely proportional to its particle size.[3][4] Reducing the particle size increases the surface area available for solvation.
-
Formulation Strategies: For more advanced applications, especially in drug development, formulation strategies such as the use of surfactants, cyclodextrins, or lipid-based formulations can be employed to enhance solubility and bioavailability.[3][5]
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound that might indicate solubility issues?
While specific experimental data for this exact compound is scarce, we can infer its properties from its structure and data from similar compounds. The presence of a non-polar nitrophenyl group and the heterocyclic oxadiazole ring suggests a hydrophobic nature. A high melting point is also anticipated, indicating strong crystal lattice energy that needs to be overcome for dissolution.
Q2: I need to prepare a stock solution. Which organic solvents should I try first?
A systematic approach to solvent screening is recommended. Start with common laboratory solvents of varying polarities.
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent | Polarity Index | Rationale |
| Dimethyl Sulfoxide (DMSO) | 7.2 | A powerful, aprotic solvent capable of dissolving many poorly soluble compounds. |
| N,N-Dimethylformamide (DMF) | 6.4 | Another strong, aprotic solvent, often used as an alternative to DMSO. |
| Dichloromethane (DCM) | 3.1 | A less polar solvent that can be effective for moderately non-polar compounds. |
| Acetone | 5.1 | A polar, aprotic solvent with good solvating power for a range of compounds. |
| Ethanol | 4.3 | A polar, protic solvent that is often less toxic and suitable for biological assays. |
| Methanol | 5.1 | A more polar protic solvent than ethanol. |
Q3: My experiment requires a final concentration of the compound in an aqueous buffer, but it precipitates when I dilute my organic stock solution. What should I do?
This is a common issue known as "crashing out." Here are several strategies to overcome this:
-
Use a Co-solvent System: Prepare your aqueous buffer with a certain percentage of a water-miscible organic solvent (e.g., DMSO or ethanol). The final concentration of the organic solvent should be kept as low as possible (typically <1%) to avoid affecting the biological system.
-
Employ Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[5][6]
-
Utilize Cyclodextrins: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby enhancing their solubility.[3]
Table 2: Comparison of Solubilization Techniques for Aqueous Dilution
| Technique | Mechanism of Action | Typical Concentration | Advantages | Disadvantages |
| Co-solvents | Increases the polarity of the bulk solvent. | 1-10% (v/v) | Simple to implement. | Can affect biological activity at higher concentrations. |
| Surfactants | Forms micelles to encapsulate the compound.[5][6] | Above Critical Micelle Concentration (CMC) | High solubilization capacity. | Can interfere with certain assays or have cellular toxicity. |
| Cyclodextrins | Forms inclusion complexes with the compound.[3] | Varies depending on the cyclodextrin and compound. | Generally well-tolerated in biological systems. | Can have a saturable effect on solubility. |
Q4: Can I use pH modification to improve the solubility of this compound?
While this compound does not have strongly acidic or basic functional groups, the nitrogen atoms in the oxadiazole ring have lone pairs of electrons and could potentially be protonated under acidic conditions. It is worth performing a simple pH-solubility profile to determine if adjusting the pH of your buffer can lead to a meaningful increase in solubility.
Experimental Protocols
Protocol 1: General Solvent Solubility Screening
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several vials.
-
To each vial, add a small, precise volume of a different solvent from Table 1 (e.g., 100 µL).
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect for dissolution. If dissolved, the compound is soluble at that concentration (in this example, 10 mg/mL).
-
If not fully dissolved, incrementally add more solvent and vortex until dissolution is achieved, or a maximum volume is reached.
-
Record the approximate solubility in each solvent (e.g., mg/mL).
Protocol 2: Preparation of a Co-solvent-based Aqueous Solution
-
Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Prepare the desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS).
-
To create a working solution, add a small volume of the organic stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized precipitation.
-
Ensure the final concentration of the organic solvent in the aqueous solution is below the tolerance level for your specific experiment (e.g., <1% DMSO).
Visualizations
Caption: A workflow for troubleshooting solubility issues.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. brieflands.com [brieflands.com]
Technical Support Center: 1,2,4-Oxadiazole Compound Toxicity Reduction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address toxicity issues encountered during the experimental evaluation of 1,2,4-oxadiazole compounds.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers and actionable advice for specific problems you may encounter in your research.
Issue 1: High in vitro Cytotoxicity in Initial Screens
Question: My 1,2,4-oxadiazole lead compound is showing high cytotoxicity against my target cell line and/or off-target cell lines in initial MTT or similar viability assays. What are the likely causes and what steps can I take to mitigate this?
Answer:
High initial cytotoxicity is a common hurdle. The underlying reasons can often be traced back to the inherent properties of the 1,2,4-oxadiazole scaffold and its substituents. Here is a step-by-step guide to troubleshoot and address this issue.
Step 1: Characterize the Nature of Cell Death
First, determine the mechanism of cell death (apoptosis vs. necrosis). This will provide insight into whether the toxicity is a programmed, specific event or a result of gross cellular injury.
-
Recommended Action: Perform an Annexin V/Propidium Iodide (PI) assay. Early Annexin V staining with late PI uptake suggests apoptosis, while simultaneous staining suggests necrosis.
Step 2: Investigate Key Toxicity Pathways
Based on the nature of cell death, investigate the upstream signaling pathways. Common culprits for drug-induced toxicity include caspase activation, mitochondrial dysfunction, and oxidative stress.
-
Apoptosis: If apoptosis is confirmed, assess the activation of key caspases. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major apoptosis signaling routes.[1]
-
Oxidative Stress: Many cytotoxic compounds generate reactive oxygen species (ROS), leading to cellular damage.[4]
-
Recommended Action: Measure intracellular ROS levels using probes like DCFDA. Assess for downstream markers of oxidative damage to lipids, proteins, and DNA.[5]
-
Step 3: Pursue Structure-Toxicity Relationship (STR) Guided Optimization
The chemical structure of your compound is the primary determinant of its toxicological profile. Systematic modifications can uncouple efficacy from toxicity.
-
Bioisosteric Replacement: The 1,2,4-oxadiazole ring is a known structural liability in some contexts. Its bioisostere, the 1,3,4-oxadiazole ring, often exhibits a more favorable toxicity profile.
-
Recommended Action: Synthesize the 1,3,4-oxadiazole analog of your lead compound. This substitution can increase polarity and reduce metabolic degradation, often leading to lower toxicity.
-
-
Modify Substituents: The groups attached to the C3 and C5 positions of the oxadiazole ring significantly influence its properties.
-
Recommended Action:
-
Reduce Lipophilicity: High lipophilicity is often correlated with off-target toxicity and hERG inhibition. Introduce polar groups or reduce the size of greasy substituents.
-
Block Metabolic Hotspots: The 1,2,4-oxadiazole ring can undergo metabolic cleavage.[6][7] Identify potential sites of metabolic activation on your molecule and block them, for example, by introducing fluorine atoms.
-
Modulate Electronics: The electronic properties of substituents can impact target engagement and off-target effects. Systematically explore electron-donating and electron-withdrawing groups to find a balance between activity and toxicity.[8]
-
-
Issue 2: Potential for Cardiotoxicity (hERG Inhibition)
Question: I have a promising 1,2,4-oxadiazole series, but I'm concerned about the potential for cardiotoxicity, specifically hERG channel inhibition. How can I assess this risk and design away from it?
Answer:
hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition is a major safety concern as it can lead to fatal cardiac arrhythmias.[9] Proactively assessing and mitigating this risk is critical.
Step 1: Early-Stage hERG Liability Assessment
In early discovery, use high-throughput methods to flag potential hERG inhibitors.
-
Recommended Action:
-
hERG Binding Assay: A fluorescence polarization-based binding assay is a rapid, non-functional screen to determine if your compound physically interacts with the hERG channel.[10] It's a cost-effective way to triage compounds.
-
In Silico Modeling: Use predictive QSAR models to estimate the hERG inhibition potential based on the chemical structure. Key risk factors include high lipophilicity and the presence of a basic nitrogen atom.
-
Step 2: Definitive Functional hERG Assay
For lead compounds, a functional assessment is mandatory to determine the IC50 for hERG channel inhibition.
-
Recommended Action:
Step 3: Mitigation Strategies
If hERG inhibition is confirmed, the following strategies can be employed:
-
Reduce Lipophilicity and Basicity: These are the two most critical physicochemical properties linked to hERG inhibition. Introduce polar functional groups to lower the LogP and, if possible, reduce the pKa of any basic centers.
-
Disrupt Key Pharmacophore Features: The typical hERG pharmacophore consists of a basic amine connected to an aromatic system. Modify your molecule to disrupt this arrangement or shield the basic center.
-
Consider Bioisosteric Replacement: As with general cytotoxicity, replacing the 1,2,4-oxadiazole with a 1,3,4-oxadiazole can sometimes reduce hERG liability due to changes in the molecule's electrostatic potential and polarity.
Issue 3: Concerns about Genotoxicity
Question: My compound has advanced, but I need to evaluate its potential to cause genetic damage (genotoxicity). What is the standard in vitro assay for this?
Answer:
Genotoxicity is a critical safety endpoint. The standard initial in vitro test for detecting chromosomal damage is the micronucleus assay.
-
Recommended Assay: The in vitro micronucleus test (OECD Test Guideline 487) is a robust assay that detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).[11][12]
-
Principle: The assay quantifies micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of cells that have undergone division.[13] These micronuclei represent chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
-
Procedure: Cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) are incubated with various concentrations of your compound.[11] To ensure that only cells that have divided are scored, a cytokinesis blocker like cytochalasin B is often used, resulting in binucleated cells where micronuclei are easily identified.[13][14] The frequency of micronucleated cells is then compared to negative and positive controls.[11]
Data Presentation: Comparative Cytotoxicity
The following tables summarize representative cytotoxicity data for 1,2,4-oxadiazole derivatives, highlighting how structural modifications can influence potency and toxicity.
Table 1: Cytotoxicity (IC50, µM) of Nortopsentin Analogs with a 1,2,4-Oxadiazole Core
| Compound ID | R Group Modification | HCT-116 | MCF-7 | HeLa |
| 17a | 5-bromo-indole | >10 | 0.65 | >10 |
| 17b | 5-bromo-1-methyl-indole | 2.41 | 2.41 | >10 |
Data sourced from a study on nortopsentin analogs where the central imidazole was replaced by a 1,2,4-oxadiazole.[15] This demonstrates how substitutions on the peripheral rings impact cytotoxicity.
Table 2: Cytotoxicity (IC50, µM) of 1,3,4-Oxadiazole Derivatives
| Compound ID | Cell Line: A549 | Cell Line: HeLa | Cell Line: Hep-2 | Normal Cell Line: V-79 |
| AMK OX-8 | 25.04 | 35.29 | >100 | >100 |
| AMK OX-9 | 20.73 | >100 | >100 | >100 |
| AMK OX-11 | 45.11 | >100 | 42.11 | >100 |
| AMK OX-12 | 41.92 | 32.91 | 11.26 | >100 |
Data from a study on 1,3,4-oxadiazole derivatives, showing varying cytotoxicity against cancer cell lines while being comparatively safer for a normal cell line.[16]
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Intrinsic and extrinsic apoptosis signaling pathways converging on executioner caspases.
Caption: Role of Reactive Oxygen Species (ROS) in mediating compound-induced toxicity.
Experimental Workflow Diagram
Caption: Experimental workflow for investigating and mitigating toxicity of 1,2,4-oxadiazole hits.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability (IC50 Determination)
This protocol is used to assess the cytotoxic effect of a compound by measuring the metabolic activity of cells.[17][18][19]
Materials:
-
Cells in culture
-
96-well flat-bottom plates
-
Test compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[19]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (~18-24 hours) at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include "cells only" (vehicle control) and "medium only" (blank) wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[17]
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100-150 µL of DMSO to each well.[17]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
-
IC50 Calculation:
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.[20]
-
Protocol 2: In Vitro Micronucleus Assay (OECD 487)
This protocol provides a framework for assessing the genotoxic potential of a test compound.[11]
Materials:
-
Mammalian cell line (e.g., TK6, CHO) or human peripheral blood lymphocytes.[11]
-
Culture medium and supplements.
-
Test compound stock solution (in DMSO or other suitable solvent).
-
Cytochalasin B (CytoB) stock solution.
-
Metabolic activation system (S9 fraction + cofactor, optional).
-
Hypotonic solution (e.g., 0.075 M KCl).
-
Fixative (e.g., Methanol:Acetic Acid, 3:1).
-
DNA stain (e.g., Giemsa, Acridine Orange, or DAPI).
-
Microscope slides.
-
Microscope with appropriate filters.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a suitable density.
-
Expose replicate cell cultures to at least three concentrations of the test compound, a negative (vehicle) control, and a positive control.[21]
-
Treatment is performed with and without a metabolic activation system (S9) to detect metabolites that may be genotoxic.[11]
-
Short Treatment (with S9): Treat cells for 3-6 hours.
-
Continuous Treatment (without S9): Treat cells for 1.5-2 normal cell cycle lengths.
-
-
Cytokinesis Block:
-
Following compound treatment (or during for continuous treatment), add Cytochalasin B at a concentration that effectively blocks cytokinesis without being overly cytotoxic. This allows for the accumulation of binucleated cells.[13]
-
-
Cell Harvest and Slide Preparation:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Treat cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells using a freshly prepared fixative.
-
Drop the fixed cell suspension onto clean microscope slides and allow to air dry.
-
-
Staining and Scoring:
-
Stain the slides with a suitable DNA stain.
-
Score the slides under a microscope. The analysis should be performed on coded slides to avoid bias.
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[13]
-
-
Data Analysis:
-
Calculate the frequency of micronucleated binucleate cells for each concentration.
-
A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.[11]
-
References
- 1. Apoptosis - Wikipedia [en.wikipedia.org]
- 2. Activation and role of caspases in chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ROS Function in Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel cleavage of the 1,2,4-oxadiazole ring in rat metabolism of SM-6586, a dihydropyridine calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. criver.com [criver.com]
- 12. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
Enhancing the stability of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in solution.
Issue 1: Inconsistent or lower-than-expected results in biological assays.
This may be due to the degradation of the compound in the experimental medium.
| Potential Cause | Recommended Solution |
| Hydrolysis in Aqueous Buffer | 1. Verify the pH of your experimental medium. Based on studies of similar 1,2,4-oxadiazole derivatives, a slightly acidic pH range of 3-5 is expected to provide the greatest stability in aqueous or semi-aqueous solutions.[1][2] 2. Prepare fresh solutions immediately before use. 3. Minimize the time the compound is in an aqueous solution. |
| Photodegradation | 1. Conduct experiments under low-light conditions or use amber-colored labware. 2. Prepare and store stock solutions in the dark. |
| Thermal Degradation | 1. Avoid heating solutions containing the compound. 2. If warming is necessary, use the lowest possible temperature for the shortest duration. |
| Oxidative Degradation | 1. Degas your solvents and buffers. 2. Consider adding a compatible antioxidant to your formulation after preliminary testing. |
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC).
This often indicates the formation of degradation products.
| Potential Cause | Recommended Solution |
| Instability on Storage | 1. Re-analyze a freshly prepared sample to confirm if the unknown peaks are absent. 2. If storage is necessary, store stock solutions in an aprotic solvent like dry acetonitrile at low temperatures (-20°C or -80°C) and protected from light. For aqueous solutions, short-term storage at 2-8°C in a pH 3-5 buffer is recommended.[2] |
| Reaction with Solvents | 1. Protic solvents, especially water, can facilitate the hydrolysis of the oxadiazole ring.[1][2] 2. Where experimentally feasible, use dry aprotic solvents to enhance stability.[2] |
| Forced Degradation | The appearance of new peaks under stress conditions (acid, base, oxidation, heat, light) is expected. These peaks represent degradation products and are useful for developing a stability-indicating analytical method. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability challenges for this compound are its susceptibility to hydrolysis, potential thermal degradation, and photodegradation. The 1,2,4-oxadiazole ring can be cleaved under certain pH conditions, and the presence of the 4-nitrophenyl group can make the molecule sensitive to heat and light.[1]
Q2: What is the optimal pH range for storing and using solutions of this compound?
A2: Based on studies of similar 1,2,4-oxadiazole derivatives, a slightly acidic pH range of 3-5 provides the greatest stability in aqueous or semi-aqueous solutions.[2] Both strongly acidic and alkaline conditions can accelerate hydrolytic degradation.[1][2]
Q3: How should I store the solid compound and its solutions?
A3: The solid compound should be stored in a cool, dark, and dry place. Solutions should be freshly prepared whenever possible. For short-term storage, solutions in a pH-controlled buffer (ideally pH 3-5) should be stored at 2-8°C and protected from light. For longer-term storage, dissolving the compound in a dry aprotic solvent such as acetonitrile and storing at -20°C or below is recommended.[2]
Q4: Can I use antioxidants to improve the stability of my experimental solutions?
A4: Yes, incorporating antioxidants can be a viable strategy to mitigate oxidative degradation, which may be a concern for nitroaromatic compounds. Common antioxidants to consider include ascorbic acid or alpha-tocopherol. However, it is crucial to evaluate the compatibility and potential interference of any antioxidant with your specific assay.
Q5: Are there any known incompatible excipients or solvents?
A5: Excipients with highly acidic or basic microenvironments should be avoided. As mentioned, protic solvents like water can participate in the hydrolytic degradation of the 1,2,4-oxadiazole ring. The use of dry, aprotic solvents may enhance stability where experimentally feasible.[1][2] A thorough excipient compatibility study is recommended during formulation development.
Data Presentation
The following tables present illustrative stability data for a generic 1,2,4-oxadiazole derivative under various stress conditions. This data is based on typical degradation profiles for related compounds and should be confirmed by specific experimental studies for this compound.
Table 1: Illustrative Hydrolytic Stability Data
| Condition | Time (hours) | % Degradation (Illustrative) |
| 0.1 M HCl (reflux, 5 hours) | 5 | 29.36 ± 1.25 |
| pH 4.0 Buffer (40°C) | 24 | < 5 |
| pH 7.0 Buffer (40°C) | 24 | 15-25 |
| 0.1 M NaOH (reflux, 5 hours) | 5 | 65.28 ± 3.65 |
Data is illustrative and based on similar compounds.[3]
Table 2: Illustrative Forced Degradation Data
| Stress Condition | Description | % Degradation (Illustrative) |
| Thermal | 60°C for 24 hours | 47.58 ± 1.25 |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours | 41.58 ± 1.58 |
| Photolytic | UV light exposure for 24 hours | Minor degradation |
| Humidity | Room temperature for 7 days | 56.28 ± 2.58 |
Data is illustrative and based on similar compounds.[4]
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
Objective: To determine the susceptibility of this compound to hydrolytic degradation.
Methodology:
-
Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).
-
Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, and 0.1 M NaOH and 0.1 M HCl).
-
Spike the stock solution into each buffer to a final concentration of 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) and protect them from light.
-
Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Immediately quench the degradation by neutralizing the pH and/or diluting with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and any major degradants.[1][3]
Protocol 2: Stability-Indicating HPLC Method Development (Illustrative)
Objective: To develop an analytical method capable of separating the parent compound from its degradation products.
Chromatographic Conditions (starting point):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient mobile phase consisting of Acetonitrile and 0.1% Orthophosphoric acid in water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: Diode Array Detector (DAD) at a wavelength of maximum absorbance (e.g., determined by UV scan, a starting point could be around 235 nm).
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Mandatory Visualization
While the specific signaling pathway for this compound is not yet fully elucidated, many oxadiazole derivatives containing a nitrophenyl moiety have demonstrated potential as anticancer agents.[4] A common mechanism for such compounds involves the induction of apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway for apoptosis that could be modulated by a small molecule inhibitor like the compound .
References
- 1. 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole | RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole Derivatives as Possible Anti-Breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for the synthesis of 1,2,4-oxadiazole derivatives
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during synthesis.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific experimental issues in a question-and-answer format, offering probable causes and recommended solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
-
Question: My reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I fix this?
-
Answer: Low or no yield is a common problem, often stemming from incomplete acylation of the amidoxime or inefficient cyclodehydration of the O-acyl amidoxime intermediate.[1]
-
Probable Cause 1: Incomplete Acylation of Amidoxime. The initial reaction between the amidoxime and the carboxylic acid (or its derivative) may not be proceeding to completion.
-
Probable Cause 2: Inefficient Cyclodehydration. The cyclization of the O-acyl amidoxime intermediate is often the most challenging step and may require forcing conditions.[1]
-
Solution: For thermally promoted cyclization, ensure adequate heating; refluxing in a high-boiling solvent like toluene or xylene may be necessary. For base-mediated cyclization, strong, non-nucleophilic bases are preferred. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice. Superbase systems like NaOH/DMSO or KOH/DMSO can also promote cyclization, sometimes even at room temperature.[1][3]
-
-
Probable Cause 3: Incompatible Functional Groups. The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on your starting materials can interfere with the reaction.[1][3]
-
Solution: Consider protecting these functional groups before the coupling and cyclization steps.
-
-
Probable Cause 4: Poor Choice of Solvent. The solvent plays a crucial role in the reaction's success.
-
Solution: Aprotic solvents like DMF, THF, DCM, and MeCN generally yield good results for base-catalyzed cyclizations. Protic solvents such as water or methanol can be unsuitable.[1]
-
-
Issue 2: Presence of a Major Side Product Identified as Hydrolyzed O-Acyl Amidoxime
-
Question: My LC-MS analysis shows a significant peak corresponding to the mass of my O-acyl amidoxime intermediate, but not the final cyclized product. What is happening?
-
Answer: This indicates that the O-acyl amidoxime intermediate is forming but failing to cyclize, and may be hydrolyzing back to the starting materials.
-
Probable Cause 1: Cleavage of the O-Acyl Amidoxime. This is a common side reaction, particularly in the presence of water or protic solvents, or under prolonged heating.[1]
-
Solution: Minimize reaction time and temperature for the cyclodehydration step whenever possible. If using a base, ensure anhydrous conditions.
-
-
Probable Cause 2: Insufficiently Forcing Cyclization Conditions. The energy barrier for the cyclization may not be overcome by the current reaction conditions.
-
Solution: Increase the reaction temperature or switch to a more potent cyclization agent. For example, if thermal conditions are failing, consider using a strong base like TBAF or a superbase system.[1]
-
-
Issue 3: Formation of an Unexpected Isomer or Heterocyclic System
-
Question: My analytical data (NMR, MS) suggests the formation of an oxadiazole isomer or a completely different heterocyclic ring. What could be the cause?
-
Answer: Rearrangement reactions are a known possibility with 1,2,4-oxadiazole scaffolds.
-
Probable Cause: Boulton-Katritzky Rearrangement (BKR). 3,5-disubstituted 1,2,4-oxadiazoles, especially those with a saturated side chain, can undergo this thermal rearrangement to form other heterocycles.[1] The presence of acid or moisture can facilitate this process.[1]
-
Solution: Ensure anhydrous conditions throughout the reaction and workup. Avoid acidic workup procedures if this side product is observed. Store the final compound in a dry environment.[1]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route for preparing 1,2,4-oxadiazoles?
-
A1: The most widely applied method is the heterocyclization between an amidoxime and a carboxylic acid or its derivative (like an acyl chloride or ester).[2][4] This is often referred to as a [4+1] approach.[2] Another classical method is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[2][4]
-
-
Q2: I'm using a 1,3-dipolar cycloaddition and getting a lot of nitrile oxide dimer. How can I minimize this?
-
A2: The dimerization of nitrile oxides to form furoxans is a common competing reaction. To favor the desired cycloaddition, you can try adding the nitrile oxide precursor slowly to the reaction mixture containing an excess of the nitrile. This keeps the concentration of the nitrile oxide low at any given time, disfavoring dimerization.
-
-
Q3: Can microwave irradiation be used to improve the synthesis?
-
Q4: Are there one-pot procedures available to simplify the synthesis?
-
A4: Yes, several one-pot methods have been developed. A notable example is the use of superbase media, such as NaOH or KOH in DMSO, which allows for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature in a single step.[3]
-
Data Presentation: Optimized Reaction Conditions
The following tables summarize various reported conditions for the synthesis of 1,2,4-oxadiazole derivatives.
Table 1: Base-Mediated Cyclization of O-Acyl Amidoximes
| Base/Catalyst | Solvent | Temperature | Typical Reaction Time | Yield Range | Reference |
| TBAF | THF | Room Temp | 1 - 16 h | Good to Excellent | [1][5] |
| NaOH/KOH | DMSO | Room Temp | 4 - 24 h | 11 - 90% | [3] |
| Cs₂CO₃ | MeCN | 20 °C | 10 - 36 h | Good to Excellent | [5] |
| Pyridine | Pyridine | Reflux | 6 - 12 h | Moderate to Good |
Table 2: Coupling Agents for Amidoxime Acylation
| Coupling Agent | Base (if applicable) | Solvent | Temperature |
| EDC | - | DCM | 0 - 30 °C |
| DCC | - | Various | Room Temp or Heated |
| CDI | - | Various | Room Temp or Heated |
| HATU | DIPEA | Various | Room Temp |
Experimental Protocols
Protocol 1: One-Pot Synthesis in a Superbase Medium
This protocol is adapted from Baykov et al. for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[3]
-
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Sodium Hydroxide (powdered, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Microwave-Assisted Silica-Supported Synthesis
This protocol describes a solvent-free microwave-assisted method for the cyclodehydration step.[1]
-
Acylation Step:
-
Dissolve the appropriate amidoxime (1.14 mmol) and dry potassium carbonate (2.53 mmol) in anhydrous dichloromethane under a nitrogen atmosphere.[6]
-
Add a solution of the desired acyl chloride (e.g., 3-aryl-acryloyl chloride) in anhydrous dichloromethane dropwise while stirring at room temperature.[1][6]
-
Monitor the reaction by TLC until the starting materials are consumed.[1]
-
-
Silica-Supported Cyclization:
-
Once acylation is complete, add 1 g of silica gel (60-120 mesh) to the reaction mixture.[1]
-
Remove the solvent under reduced pressure.
-
Place the vessel containing the silica-supported O-acyl amidoxime into a microwave reactor.
-
Irradiate the mixture at a suitable power and time (e.g., 10-30 minutes, optimization may be required) to effect cyclodehydration.[1]
-
-
Workup and Purification:
-
After cooling, elute the product from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Further purify by column chromatography or recrystallization.
-
Mandatory Visualizations
Caption: General workflow for the synthesis of 1,2,4-oxadiazoles.
Caption: Troubleshooting logic for low yield in 1,2,4-oxadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common problems in 1,2,4-oxadiazole synthesis
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific experimental issues, their probable causes, and recommended solutions in a direct question-and-answer format.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Question: My reaction is showing a weak or absent signal for the target 1,2,4-oxadiazole in my analytical data (TLC, LC-MS, NMR), and I'm mostly recovering my starting materials. What could be the problem?
Answer: Low or no yield in 1,2,4-oxadiazole synthesis, particularly from amidoximes and carboxylic acids, often points to two critical steps: the initial acylation of the amidoxime or the final cyclodehydration of the O-acyl amidoxime intermediate.[1]
-
Incomplete Acylation of Amidoxime: The formation of the O-acyl amidoxime intermediate is crucial. If the carboxylic acid is not properly activated, this step will be inefficient.
-
Solution: Employ a reliable coupling agent to activate the carboxylic acid. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) are highly effective.[1] Another option is using 1,1'-carbonyldiimidazole (CDI), which can facilitate both the formation and cyclodehydration of the O-acyl intermediate.[2]
-
-
Inefficient Cyclodehydration: The cyclization of the O-acyl amidoxime to form the 1,2,4-oxadiazole ring can be challenging and often requires forcing conditions.[1]
-
Solution: For thermally promoted cyclization, ensure adequate heating. Refluxing in a high-boiling solvent such as toluene or xylene may be necessary. For base-mediated cyclization, strong, non-nucleophilic bases are preferred. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice.[1] "Superbase" systems like NaOH/DMSO or KOH/DMSO can also promote cyclization, sometimes even at room temperature.[1]
-
-
Incompatible Functional Groups: The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on your starting materials can interfere with the reaction.[1]
-
Solution: Consider protecting these functional groups before attempting the coupling and cyclization steps.
-
Below is a logical workflow for troubleshooting low-yield issues:
References
Strategies to improve the pharmacokinetic profile of 1,2,4-oxadiazole drug candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the pharmacokinetic (PK) profile of 1,2,4-oxadiazole-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the 1,2,4-oxadiazole ring a common scaffold in medicinal chemistry?
A1: The 1,2,4-oxadiazole ring is a versatile five-membered heterocycle frequently used in drug design for several reasons. It often serves as a bioisostere for ester and amide functionalities.[1][2][3][4] This substitution can enhance metabolic stability by preventing hydrolysis from common enzymes like esterases and amidases.[1][3] Its rigid structure can also help in locking a molecule into a bioactive conformation, and its physicochemical properties can be tuned through substitution at the C3 and C5 positions.[5][6]
Q2: What are the most common pharmacokinetic liabilities associated with 1,2,4-oxadiazole drug candidates?
A2: Despite being used to improve stability, 1,2,4-oxadiazole derivatives can present several PK challenges. The most common issues include poor metabolic stability, low aqueous solubility, and high lipophilicity. The 1,2,4-oxadiazole ring itself can be susceptible to metabolic cleavage, and high lipophilicity can lead to increased interaction with metabolic enzymes and poor solubility.[1][7]
Q3: My 1,2,4-oxadiazole compound shows poor metabolic stability. What is the likely metabolic pathway?
A3: The primary cause of metabolic instability for the 1,2,4-oxadiazole core is often enzymatic cleavage of the heterocyclic ring. The O-N bond within the nucleus has a lower degree of aromaticity, making it susceptible to reduction, which leads to ring opening.[1][8] Additionally, substituents on the ring or elsewhere on the molecule can be sites of oxidation by Cytochrome P450 (CYP) enzymes.[1]
Q4: How does the 1,3,4-oxadiazole isomer compare to the 1,2,4-oxadiazole isomer in terms of pharmacokinetic properties?
A4: Bioisosteric replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole often leads to a more favorable PK profile. Studies have shown that 1,3,4-oxadiazole isomers tend to exhibit lower lipophilicity (log D), better metabolic stability in human liver microsomes, improved aqueous solubility, and reduced hERG inhibition.[7][9] These differences are attributed to their distinct charge distributions and dipole moments.[1][7]
Troubleshooting Guide: Common Experimental Issues
Issue 1: High clearance and low metabolic stability observed in Human Liver Microsome (HLM) assay.
-
Potential Cause: The 1,2,4-oxadiazole ring itself may be the site of metabolic degradation, or the overall compound lipophilicity is too high, leading to non-specific binding and metabolism.
-
Troubleshooting Strategy:
-
Bioisosteric Replacement: Synthesize the corresponding 1,3,4-oxadiazole isomer. This regioisomer is often more metabolically robust.[1][9] A direct comparison in the HLM assay can quickly determine if the 1,2,4-oxadiazole core is the primary source of instability.
-
Metabolite Identification: Conduct a metabolite identification study using mass spectrometry to pinpoint the exact site of metabolism. If metabolism is occurring on a peripheral group, that site can be blocked (e.g., by introducing a fluorine atom).
-
Reduce Lipophilicity: Modify the compound to introduce more polar functional groups, which can reduce interactions with metabolic enzymes.[7]
-
Issue 2: Poor aqueous solubility is limiting in vivo exposure.
-
Potential Cause: The planar, aromatic nature of the 1,2,4-oxadiazole and associated substituents can lead to high crystal lattice energy and low solubility.
-
Troubleshooting Strategy:
-
Introduce Ionizable Groups: Add a basic amine or an acidic carboxylic acid to the structure. This allows for salt formation, which can dramatically improve aqueous solubility.[10]
-
Add Polar Functional Groups: Incorporate polar, non-ionizable groups (e.g., hydroxyls, amides) that can form hydrogen bonds with water.
-
Isomeric Replacement: As mentioned, 1,3,4-oxadiazole isomers generally show improved aqueous solubility compared to their 1,2,4-oxadiazole counterparts.[7]
-
Issue 3: The compound exhibits high permeability in Caco-2 assays but still has low oral bioavailability.
-
Potential Cause: This profile suggests that poor absorption is not the issue. The low bioavailability is likely due to high first-pass metabolism in the liver.
-
Troubleshooting Strategy:
-
Assess Metabolic Stability: Re-evaluate the compound's stability in liver microsomes (HLM) and hepatocytes. A short half-life in these assays would confirm high hepatic clearance as the problem.
-
Implement Strategies from Issue 1: Focus on improving metabolic stability through bioisosteric replacement of the 1,2,4-oxadiazole ring or by blocking sites of metabolism identified through metabolite ID studies.
-
Workflow for Improving Pharmacokinetic Profile
The following diagram outlines a typical workflow for identifying and addressing common PK liabilities in 1,2,4-oxadiazole drug candidates.
Caption: Workflow for identifying and solving pharmacokinetic issues.
Quantitative Data Summary
The choice of oxadiazole isomer can significantly impact key ADME properties. The following table summarizes a comparison between matched pairs of 1,2,4- and 1,3,4-oxadiazole isomers.
| Property | 1,2,4-Oxadiazole Isomer | 1,3,4-Oxadiazole Isomer | Rationale for Difference | Reference |
| Lipophilicity (Log D) | Higher | Lower (often by an order of magnitude) | Different charge distributions and dipole moments. | [7] |
| Metabolic Stability | Generally Lower | Generally Higher | The 1,3,4-isomer is often more resistant to enzymatic cleavage. | [7][9] |
| Aqueous Solubility | Lower | Higher | The higher polarity of the 1,3,4-isomer improves interaction with water. | [7] |
| hERG Inhibition | Higher Potential | Lower Potential | Differences in charge distribution affect binding to the hERG channel. | [7] |
Key Experimental Protocols
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol outlines a common method for assessing the metabolic stability of a compound by monitoring its disappearance over time when incubated with HLM.
1. Materials and Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), protein concentration ~20 mg/mL
-
0.5 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well incubation plate
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Prepare Solutions:
-
Dilute the HLM to a working concentration of 1 mg/mL in phosphate buffer. Keep on ice.
-
Prepare a 100 µM intermediate solution of the test compound and positive controls by diluting the 10 mM stock in buffer.
-
Prepare the NADPH regenerating solution according to the manufacturer's instructions.
-
-
Incubation Setup:
-
Add the diluted HLM solution and the test compound to a 96-well plate. The final concentration of the test compound should typically be 1 µM, and the final HLM protein concentration 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to each well. The time of this addition is considered T=0.
-
For a "-NADPH" control, add buffer instead of the NADPH solution.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume (e.g., 2-3x the incubation volume) of ice-cold acetonitrile containing an internal standard.
-
The T=0 sample is typically prepared by adding the quenching solution before adding the NADPH solution.
-
-
Sample Processing and Analysis:
-
Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound. The peak area ratio of the analyte to the internal standard is used for quantification.
-
3. Data Analysis:
-
Plot the natural log of the percentage of the compound remaining versus time.
-
The slope of the line from the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k
-
Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL protein in incubation)
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) | Merve Taner Camci | 14 Citations [scispace.com]
- 4. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole in their experiments. Due to the reactive nature of the chloromethyl group and the broad bioactivity of the 1,2,4-oxadiazole scaffold, understanding and mitigating potential off-target effects is crucial for accurate data interpretation. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
While the precise target of this specific compound is not definitively published, derivatives of 1,2,4-oxadiazole have shown a wide range of biological activities, including anticancer and antimicrobial effects.[1][2] The 5-(chloromethyl) group is a reactive moiety, suggesting the compound may act as a covalent inhibitor by forming a stable bond with its protein target(s). Structurally related molecules have been investigated for their potential to inhibit kinases, histone deacetylases (HDACs), and tubulin polymerization.[3][4]
Q2: My cellular phenotype does not align with the expected on-target effect. What could be the cause?
Discrepancies between expected and observed phenotypes are often attributable to off-target effects. This compound may be interacting with multiple cellular proteins, leading to a complex biological response. It is recommended to perform comprehensive off-target profiling to deconvolve the observed phenotype.
Q3: What are the initial steps to investigate potential off-target effects?
A tiered approach is recommended. Initially, perform a dose-response curve in your primary assay to ensure you are working within an appropriate concentration range. Subsequently, utilizing a panel of cell lines with varying genetic backgrounds can provide initial clues about potential off-targets. For more definitive identification, biochemical and proteomic approaches are necessary.
Q4: How can I confirm if my compound is a covalent inhibitor?
The presence of the reactive chloromethyl group suggests a covalent mechanism. This can be investigated using techniques such as mass spectrometry to identify covalent adducts on a purified protein or in a cellular lysate. A washout experiment can also be informative; if the biological effect persists after removal of the compound, it is indicative of covalent binding.
Troubleshooting Guide for Off-Target Effects
Unexpected experimental outcomes when using this compound can often be traced to off-target activities. This guide provides a structured approach to identifying and mitigating these effects.
Problem 1: High Cellular Toxicity at Low Concentrations
| Possible Cause | Troubleshooting/Validation Step |
| Broad kinase inhibition | Perform a kinome-wide activity screen to identify off-target kinases. Several commercial services offer comprehensive kinase profiling. |
| General cytotoxicity due to reactive chloromethyl group | Synthesize a control compound where the chloro group is replaced with a hydrogen or a hydroxyl group to assess the contribution of this moiety to toxicity. |
| Induction of apoptosis through unintended pathways | Conduct assays for caspase activation, PARP cleavage, or Annexin V staining to determine if apoptosis is being induced. |
Problem 2: Inconsistent Results Across Different Cell Lines
| Possible Cause | Troubleshooting/Validation Step |
| Cell-line specific expression of off-targets | Utilize proteomic profiling (e.g., mass spectrometry) to compare the protein expression profiles of sensitive versus resistant cell lines. This can help identify unique proteins that may be off-targets. |
| Differential metabolism of the compound | Perform metabolic stability assays in the different cell lines to determine if the compound is being modified or degraded at different rates. |
| Presence of efflux pumps | Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if this potentiates the activity in resistant cell lines. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to validate target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Kinome Profiling
Given that many small molecule inhibitors have off-target effects on kinases, a kinome-wide scan is a valuable tool.
Methodology:
Several commercial platforms are available that offer screening against a large panel of kinases (e.g., Eurofins, Reaction Biology). The general workflow is as follows:
-
Compound Submission: Provide a sample of this compound at a specified concentration.
-
Assay Performance: The service provider will perform in vitro kinase activity assays in the presence of your compound against their panel of kinases.
-
Data Analysis: The results are typically provided as a percentage of inhibition for each kinase. This will generate a "kinome tree" visualization of the compound's selectivity.
Quantitative Data Summary: Hypothetical Kinase Profiling Results
| Kinase Family | Target Kinase | % Inhibition at 1 µM |
| Tyrosine Kinase | EGFR | 95% |
| c-Met | 88% | |
| SRC | 45% | |
| Serine/Threonine Kinase | AKT1 | 60% |
| CDK2 | 35% | |
| PKA | 15% |
Chemical Proteomics for Unbiased Off-Target Identification
Chemical proteomics aims to identify all proteins that interact with a small molecule.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a clickable tag (e.g., an alkyne or azide) for subsequent enrichment.
-
Cell Treatment and Lysis: Treat cells with the tagged compound, then lyse the cells.
-
Click Chemistry and Enrichment: Use click chemistry to attach a biotin handle to the tagged compound that is now bound to its protein targets. Enrich the biotinylated proteins using streptavidin beads.
-
Mass Spectrometry: Elute the enriched proteins and identify them using mass spectrometry.
-
Data Analysis: Compare the identified proteins from the compound-treated sample to a control sample to identify specific interactors.
Visualizations
Caption: A logical workflow for troubleshooting off-target effects.
Caption: Potential off-target signaling pathways for 1,2,4-oxadiazoles.
References
Technical Support Center: Method Refinement for the Purification of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification methods for 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after the synthesis of this compound?
A1: The most common impurities are likely to be unreacted starting materials, such as 4-nitrobenzamidoxime and chloroacetyl chloride, or byproducts from side reactions. Depending on the reaction conditions, hydrolysis of the chloromethyl group to a hydroxymethyl group can also occur.
Q2: What are the recommended methods for purifying the crude product?
A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Ethanol is a commonly used solvent for the recrystallization of similar oxadiazole derivatives.[1][2] A solvent system of ethyl acetate/hexane may also be effective, where the crude product is dissolved in a minimum amount of hot ethyl acetate and then hexane is added until turbidity is observed, followed by slow cooling.
Q4: What are the suggested conditions for column chromatography?
A4: For column chromatography, silica gel is the recommended stationary phase. A typical mobile phase would be a gradient of ethyl acetate in hexane.[3][4] The optimal eluent composition should be determined by thin-layer chromatography (TLC) to achieve good separation.
Q5: Is this compound stable during purification?
A5: The 1,2,4-oxadiazole ring can be susceptible to hydrolysis under both acidic and alkaline conditions.[5] It is advisable to maintain neutral conditions during purification and to avoid prolonged exposure to protic solvents, especially at elevated temperatures. The compound exhibits maximum stability in a pH range of 3-5.[5]
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Oiling out instead of crystallization | The solvent is too non-polar, or the cooling process is too rapid. | Add a more polar co-solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly. Ensure a gradual temperature decrease.[4] |
| Low recovery of purified product | The compound is too soluble in the chosen solvent, or too much solvent was used. | Select a solvent in which the compound has a significant difference in solubility at high and low temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product.[6] |
| Product is still impure after recrystallization | Impurities have similar solubility to the product, or they were trapped in the crystals during rapid cooling. | Allow the solution to cool slowly to promote the formation of pure crystals. If impurities persist, a preliminary purification by column chromatography may be necessary.[4] |
Column Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Poor separation of the desired compound from impurities | The eluent system is not optimal. | Systematically test different ratios of ethyl acetate and hexane using TLC to find the eluent that provides the best separation (Rf value of the product around 0.3-0.4). |
| The compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. |
| The compound appears to be degrading on the silica gel | The silica gel is slightly acidic, which can promote hydrolysis of the oxadiazole ring. | Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a neutralising agent like triethylamine (0.1-1%) before packing the column. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Determine the best solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, hexane, and mixtures thereof). The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a TLC method to determine the optimal eluent system. Spot the crude product on a TLC plate and elute with different ratios of ethyl acetate in hexane. The ideal system will show good separation between the product spot and any impurity spots.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Physicochemical Properties and Purity
| Parameter | Value | Reference |
| Molecular Formula | C₉H₆ClN₃O₃ | [7] |
| Molecular Weight | 239.62 g/mol | [8] |
| Melting Point | 133-135 °C (for the similar 1,3,4-oxadiazole isomer) | [8] |
| Purity (Commercial) | ≥98% | [7] |
Table 2: Suggested Purification Parameters
| Purification Method | Stationary Phase | Recommended Mobile Phase / Solvent |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (gradient) |
| Recrystallization | - | Ethanol or Ethyl Acetate / Hexane |
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biocompare.com [biocompare.com]
- 8. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Overcoming Resistance to 1,2,4-Oxadiazole-Based Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 1,2,4-oxadiazole-based therapies in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to 1,2,4-oxadiazole-based compounds?
A1: Resistance to 1,2,4-oxadiazole-based therapies can arise through several mechanisms, broadly categorized as:
-
Target-Site Alterations: Mutations in the target protein can reduce the binding affinity of the 1,2,4-oxadiazole compound, rendering it less effective.[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, lowering its intracellular concentration to sub-therapeutic levels.[2]
-
Metabolic Instability: The 1,2,4-oxadiazole ring can be metabolically labile. It is susceptible to pH-dependent degradation and reductive ring-opening by liver enzymes, leading to inactivation of the compound.[3]
Q2: My 1,2,4-oxadiazole compound shows high clearance in a Human Liver Microsome (HLM) assay. What could be the cause?
A2: High clearance in an HLM assay suggests metabolic instability. The 1,2,4-oxadiazole ring itself can be a metabolic liability. It is known to undergo reductive ring-opening reactions, particularly under anaerobic conditions which can occur in liver microsomes.[3] Additionally, the compound's substituents may possess metabolically labile sites.
Q3: How can I improve the metabolic stability of my 1,2,4-oxadiazole compound?
A3: A common strategy is the bioisosteric replacement of the 1,2,4-oxadiazole ring with a more metabolically robust 1,3,4-oxadiazole isomer. The 1,3,4-oxadiazole isomer often exhibits greater metabolic stability, improved aqueous solubility, and lower lipophilicity.[3] Another approach is to perform metabolite identification studies to pinpoint specific "hot spots" on the molecule and then block these sites, for example, by introducing a fluorine atom.
Q4: Can the pH of my experimental medium affect the stability of my 1,2,4-oxadiazole compound?
A4: Yes, the 1,2,4-oxadiazole ring is susceptible to pH-dependent degradation. It generally shows maximum stability in a pH range of 3-5. At lower or higher pH, the ring can open, leading to the formation of an aryl nitrile degradation product.[3] It is crucial to consider the pH of your cell culture media or buffer systems.
Q5: Are there strategies to overcome resistance mediated by efflux pumps?
A5: Yes, a promising strategy is the co-administration of the 1,2,4-oxadiazole therapeutic with an efflux pump inhibitor (EPI). EPIs can block the function of transporters like P-glycoprotein (ABCB1), restoring the intracellular concentration and efficacy of the therapeutic agent.[4]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Decreased Potency or Acquired Resistance in Cell-Based Assays
| Possible Cause | Troubleshooting Steps | Rationale |
| Target-Site Mutation | 1. Sequence the target gene: Perform Sanger or next-generation sequencing of the target gene in resistant versus parental cell lines. 2. Introduce identified mutations: Use site-directed mutagenesis to introduce the identified mutations into the wild-type target protein and assess drug binding and activity. | To confirm if mutations in the drug's target are responsible for the observed resistance.[1] |
| Increased Drug Efflux | 1. Quantify ABC transporter expression: Use qPCR or Western blotting to measure the expression levels of common ABC transporters (e.g., ABCB1, ABCG2) in resistant cells compared to sensitive cells. 2. Perform a drug efflux assay: Use fluorescent substrates like Rhodamine 123 or Hoechst 33342 to measure transporter activity. 3. Co-administer with an efflux pump inhibitor (EPI): Test if known EPIs can restore the sensitivity of resistant cells to your compound. | To determine if increased drug efflux is the mechanism of resistance.[5] |
| Compound Degradation | 1. Assess compound stability in media: Incubate your compound in the cell culture media under experimental conditions (37°C, 5% CO2) for the duration of your assay and quantify its concentration over time using LC-MS/MS. 2. Check the pH of your media: Ensure the pH of the cell culture media is within a stable range for your compound. | To rule out compound instability in the experimental setup as a cause for decreased potency. |
Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Potency
| Possible Cause | Troubleshooting Steps | Rationale |
| Metabolic Inactivation | 1. Perform in vivo pharmacokinetic (PK) studies: Analyze plasma and tissue samples for the parent compound and potential metabolites. 2. Conduct in vitro metabolism studies: Use liver microsomes or hepatocytes to identify major metabolites. | To determine if rapid metabolism is limiting the in vivo exposure of your compound. The 1,2,4-oxadiazole ring is known to be a potential metabolic liability.[3] |
| High Lipophilicity | 1. Measure the LogD of your compound. 2. Consider structural modifications: Introduce polar functional groups to reduce lipophilicity without compromising activity. | High lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance. |
Quantitative Data Summary
Table 1: Comparative Physicochemical and Metabolic Properties of 1,2,4- vs. 1,3,4-Oxadiazole Isomers
| Property | 1,2,4-Oxadiazole Isomer | 1,3,4-Oxadiazole Isomer | Favorable Isomer |
| Lipophilicity (LogD) | Higher | Lower | 1,3,4- |
| Aqueous Solubility | Lower | Higher | 1,3,4- |
| Metabolic Stability (HLM) | Lower | Higher | 1,3,4- |
| hERG Inhibition | Higher | Lower | 1,3,4- |
| Data presented is a generalized summary from comparative studies, indicating a consistent trend.[3] |
Table 2: Example of In Vitro Hepatic Metabolic Stability Data
| Compound ID | Isomer Type | Incubation Time (min) | % Parent Compound Remaining |
| Compound A | 1,2,4-Oxadiazole | 60 | 35% |
| Compound B (Isomer of A) | 1,3,4-Oxadiazole | 60 | 88% |
| Control (Verapamil) | N/A | 60 | <10% |
| Control (Warfarin) | N/A | 60 | >90% |
| This table represents typical data obtained from an in vitro metabolic stability assay. |
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line by Continuous Exposure
This protocol describes a method for generating a cell line with acquired resistance to a 1,2,4-oxadiazole-based compound.
Materials:
-
Cancer cell line of interest
-
1,2,4-oxadiazole compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Sterile culture flasks and plates
-
MTT or other viability assay kit
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the 50% inhibitory concentration (IC50) of the compound on the parental cell line.
-
Initial exposure: Culture the cells in the presence of the compound at a concentration equal to the IC50.
-
Monitor cell viability: Observe the cells daily. Initially, a significant number of cells will die.
-
Allow for recovery: When the surviving cells begin to proliferate, passage them and continue to culture them in the presence of the same drug concentration.
-
Gradual dose escalation: Once the cells are growing steadily, gradually increase the concentration of the compound in the culture medium (e.g., in 1.5 to 2-fold increments).
-
Repeat cycles: Repeat the process of exposure, recovery, and dose escalation until the cells can tolerate a significantly higher concentration of the compound (e.g., 5-10 times the initial IC50).
-
Characterize the resistant line: Once a resistant population is established, perform a new dose-response assay to quantify the fold-resistance compared to the parental cell line. The resistant cell line can then be used for mechanistic studies.
Caption: Workflow for generating a drug-resistant cell line.
Protocol 2: ABC Transporter Activity Assay using Rhodamine 123
This protocol measures the activity of efflux pumps, such as P-glycoprotein (ABCB1), using the fluorescent substrate Rhodamine 123.
Materials:
-
Parental and resistant cell lines
-
Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)
-
Efflux pump inhibitor (e.g., Verapamil)
-
Complete cell culture medium
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell preparation: Harvest cells and resuspend them in complete medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor pre-treatment (for control): To a subset of cells, add an efflux pump inhibitor (e.g., Verapamil at a final concentration of 50 µM) and incubate for 30 minutes at 37°C.
-
Rhodamine 123 loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µg/mL.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold FACS buffer to remove extracellular Rhodamine 123.
-
Resuspension: Resuspend the cell pellets in fresh, ice-cold FACS buffer.
-
Flow cytometry analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer with an appropriate laser and filter set for Rhodamine 123 (e.g., excitation at 488 nm, emission at 525 nm).
-
Data analysis: Compare the mean fluorescence intensity (MFI) between the parental and resistant cell lines. Lower MFI in the resistant cells indicates increased efflux. The inhibitor-treated cells should show increased fluorescence, confirming the role of efflux pumps.
Caption: Experimental workflow for ABC transporter activity assay.
Signaling Pathways and Logical Relationships
Caption: Overview of resistance mechanisms to 1,2,4-oxadiazole drugs.
References
- 1. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Measurement of Multiple Drug Resistance Transporter Activity in Putative Cancer Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Analysis of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole and Existing Therapeutics in Oncology and Bacteriology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential efficacy of the novel compound 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole with established drugs in the fields of oncology and bacteriology. Due to the limited availability of direct experimental data for this specific molecule, this analysis incorporates data from structurally related nitrophenyl-substituted oxadiazole derivatives as a proxy to facilitate a preliminary assessment.
Anticipated Therapeutic Profile
The 1,2,4-oxadiazole scaffold, particularly when substituted with a nitrophenyl group, is a recurring motif in compounds investigated for their cytotoxic and antimicrobial properties. The electron-withdrawing nature of the nitro group is often associated with enhanced biological activity. This guide, therefore, focuses on the potential anticancer and antibacterial applications of this compound.
Comparative Anticancer Efficacy
The in vitro anticancer potential of nitrophenyl-oxadiazole derivatives is compared against Doxorubicin, a widely used chemotherapeutic agent. Efficacy is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cancer cell growth.
Table 1: In Vitro Anticancer Activity of a Structurally Related Oxadiazole Derivative Compared to Doxorubicin
| Compound/Drug | Cancer Cell Line | IC50 (µM) |
| 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thiomethyl)-1-benzylbenzimidazole* | Not Specified | 17.5[1] |
| Doxorubicin | MCF-7 (Breast) | 2.5[2] |
| Doxorubicin | HeLa (Cervical) | 2.9[2] |
| Doxorubicin | A549 (Lung) | > 20[2] |
| Doxorubicin | HepG2 (Liver) | 12.2[2] |
Note: Data for this specific analogue is used as a proxy for this compound due to the absence of direct efficacy data.
Comparative Antibacterial Efficacy
The potential antibacterial activity is compared against Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. Efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.
Table 2: In Vitro Antibacterial Activity of a Structurally Related Oxadiazole Derivative Compared to Ciprofloxacin
| Compound/Drug | Bacterial Strain | MIC (µg/mL) |
| 5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives | Staphylococcus aureus | Data not available |
| 5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives | Escherichia coli | Data not available |
| Ciprofloxacin | Staphylococcus aureus | 0.5 - 12.5[3][4] |
| Ciprofloxacin | Escherichia coli | 0.013 - 0.016[3][5] |
Note: While several nitrophenyl-oxadiazole derivatives have been synthesized and tested for antibacterial activity, specific MIC values for compounds closely related to the target molecule were not available in the reviewed literature. It is a known area of investigation for this class of compounds.[6][7][8][9]
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound and a reference drug (e.g., Doxorubicin) are prepared in a series of concentrations. The culture medium is replaced with fresh medium containing the desired concentrations of the compounds, and the cells are incubated for another 48 to 72 hours.
-
MTT Incubation: After the treatment period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium, such as Mueller-Hinton Broth.
-
Serial Dilution of Compound: The test compound and a reference antibiotic (e.g., Ciprofloxacin) are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18 to 24 hours.
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing a Potential Mechanism of Action
Oxadiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11] The diagram below illustrates a simplified representation of this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by an oxadiazole derivative.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 10. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 11. ijdcs.com [ijdcs.com]
Comparative Efficacy and Target Validation of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole as a Novel Tankyrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel compound 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, herein referred to as Compound X, with established tankyrase inhibitors. The focus is on the validation of its biological target, the tankyrase enzymes (TNKS1 and TNKS2), which are critical regulators of the Wnt/β-catenin signaling pathway.[1][2][3][4] Dysregulation of this pathway is a known driver in various cancers, making tankyrase an attractive therapeutic target.[3][5][6] This document outlines the experimental data and protocols necessary to evaluate the performance of Compound X against other known tankyrase inhibitors.
Biological Target: Tankyrases
Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[2][7] They play a crucial role in various cellular processes, including telomere length regulation, mitosis, and, most notably, the Wnt/β-catenin signaling pathway.[3][7][8] Tankyrases regulate the Wnt pathway by targeting Axin, a key component of the β-catenin destruction complex, for degradation.[3][4][9] By poly(ADP-ribosyl)ating (PARsylating) Axin, tankyrases mark it for ubiquitination and subsequent proteasomal degradation.[7][9] This destabilization of the destruction complex leads to the accumulation of β-catenin, which then translocates to the nucleus and activates the transcription of target genes implicated in cell proliferation and cancer progression.[1][6]
Tankyrase inhibitors are designed to block this process, leading to the stabilization of Axin, enhanced β-catenin degradation, and subsequent downregulation of Wnt signaling.[10][11][12] This mechanism provides a therapeutic strategy for cancers with aberrant Wnt pathway activation.[1][2]
Comparative Analysis of Tankyrase Inhibitors
The performance of Compound X is evaluated against well-characterized tankyrase inhibitors, XAV939 and IWR-1. XAV939 is a potent inhibitor that binds to the nicotinamide subsite of the NAD+ binding pocket of tankyrases.[5][13] IWR-1, in contrast, targets the adenosine subsite.[5] This comparison will help to position Compound X in the landscape of existing tankyrase inhibitors.
Table 1: In Vitro Inhibitory Activity against Tankyrase
| Compound | Target(s) | IC50 (nM) - TNKS1 | IC50 (nM) - TNKS2 | Assay Type |
| Compound X | TNKS1/TNKS2 | Data to be determined | Data to be determined | Cell-free enzymatic assay |
| XAV939 | TNKS1/TNKS2 | 11[14][15] | 4[14][15] | Cell-free enzymatic assay |
| WXL-8 | TNKS1 | 9.1[1][2] | Not Reported | Colorimetric enzyme activity assay |
| IWR-1 | TNKS1/TNKS2 | 180 | 63 | Cell-free enzymatic assay |
| G007-LK | TNKS1/TNKS2 | 25 | 7 | Cell-free enzymatic assay |
Table 2: Cellular Activity in Wnt-Dependent Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) - TOPflash Assay | Effect on Axin2 Levels | Effect on β-catenin Levels |
| Compound X | DLD-1 | Data to be determined | Data to be determined | Data to be determined |
| LZZ-02 | HEK293 (LiCl-induced) | 10 ± 1.2[5] | Increased[5] | Decreased[5] |
| XAV939 | DLD-1 | ~0.3 | Increased | Decreased |
| IWR-1 | SW480 | ~0.4 | Increased | Decreased |
Experimental Protocols
Tankyrase Enzymatic Assay (Cell-Free)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified tankyrase.
Materials:
-
Recombinant human TNKS1 and TNKS2 enzymes
-
Histone proteins (substrate)
-
Biotinylated NAD+
-
Assay buffer (e.g., 10x PARP buffer)
-
Streptavidin-HRP
-
Chemiluminescent or colorimetric HRP substrate
-
96-well plates
-
Test compounds (Compound X, XAV939, etc.) dissolved in DMSO
Protocol:
-
Coat a 96-well plate with histone proteins overnight at 4°C.[16][17]
-
Block the wells with a suitable blocking buffer for at least 90 minutes at room temperature.[16][17]
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.[16][18]
-
Add the diluted compounds to the wells. Include a positive control (enzyme with no inhibitor) and a blank (no enzyme).
-
Prepare a master mix containing the assay buffer, biotinylated NAD+, and DTT.[17][18] Add this mix to all wells.
-
Initiate the reaction by adding the diluted tankyrase enzyme to the wells (except the blank).
-
Incubate the plate at room temperature for 1 hour.[18]
-
Wash the plate and add Streptavidin-HRP to each well. Incubate for 1 hour at room temperature.
-
Wash the plate and add the chemiluminescent or colorimetric substrate.
-
Measure the signal using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor.
TOPflash Reporter Assay (Cell-Based)
This assay measures the activity of the Wnt/β-catenin signaling pathway in cells.
Materials:
-
HEK293 or DLD-1 cells
-
TOPflash and FOPflash (negative control) luciferase reporter plasmids
-
β-catenin expression plasmid (for induction) or Wnt3a conditioned media/LiCl
-
Transfection reagent
-
Luciferase assay reagent
-
96-well cell culture plates
-
Test compounds
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the TOPflash (or FOPflash) reporter plasmid and a β-catenin expression plasmid using a suitable transfection reagent.[5]
-
After 12-24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. If not using a β-catenin plasmid, stimulate the pathway with Wnt3a conditioned medium or LiCl.[5][19]
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Normalize the TOPflash activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the IC50 values from the dose-response curve.
Western Blot for Axin and β-catenin Levels
This experiment directly assesses the effect of the compound on the protein levels of the target's downstream effectors.
Materials:
-
DLD-1 or SW480 cells (with constitutively active Wnt signaling)
-
Cell lysis buffer
-
Primary antibodies against Axin2, β-catenin, and a loading control (e.g., GAPDH or β-tubulin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection reagents
-
Test compounds
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of the test compound for 24-48 hours.
-
Harvest the cells and lyse them in lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescence reagent.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Wnt/β-catenin Signaling Pathway and Point of Inhibition
Caption: Wnt/β-catenin pathway showing tankyrase-mediated Axin degradation and inhibition by Compound X.
Experimental Workflow for Target Validation
References
- 1. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tankyrase - Wikipedia [en.wikipedia.org]
- 9. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. selleckchem.com [selleckchem.com]
- 15. stemcell.com [stemcell.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. researchgate.net [researchgate.net]
Comparative Analysis of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: A Guide to Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental cross-reactivity studies for 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole are not extensively available in publicly accessible literature. This guide provides a comparative framework based on the biological activities of structurally related 1,2,4-oxadiazole derivatives and outlines standard experimental protocols for assessing cross-reactivity. The potential targets and comparative data presented herein are intended to be illustrative and should be confirmed through dedicated experimentation.
The 1,2,4-oxadiazole scaffold is a key feature in a variety of biologically active compounds, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This inherent biological versatility suggests that derivatives such as this compound may interact with multiple biological targets, a phenomenon known as cross-reactivity. Understanding the cross-reactivity profile of a compound is crucial in drug development to assess its selectivity and potential off-target effects.
A study on a structurally analogous compound, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, has shown potent nematocidal activity, reportedly through interaction with the acetylcholine receptor.[3] This finding provides a potential primary target for the compound and a basis for initiating cross-reactivity investigations against other receptors and enzymes.
Comparative Analysis of Potential Biological Targets
To effectively evaluate the selectivity of this compound, a cross-reactivity panel should include a range of potential off-targets. The following table presents a hypothetical comparison of the compound's activity against its presumed primary target and other plausible targets, drawing from the known biological activities of the broader oxadiazole class.
| Target Class | Specific Target Example | Parameter | Hypothetical Value | Rationale for Inclusion |
| Primary Target | Acetylcholine Receptor | IC50 | 1.5 µM | Based on activity of structurally similar compounds.[3] |
| Kinases | Tyrosine Kinase (e.g., EGFR) | % Inhibition @ 10 µM | 45% | 1,3,4-Oxadiazole derivatives are known to exhibit anticancer activity, often through kinase inhibition.[4] |
| Serine/Threonine Kinase (e.g., Akt) | % Inhibition @ 10 µM | 30% | Anticancer activity of related scaffolds suggests potential interaction. | |
| Enzymes | Cyclooxygenase-2 (COX-2) | IC50 | > 50 µM | Anti-inflammatory properties have been reported for some oxadiazole derivatives.[5] |
| Microbial Targets | Bacterial DNA Gyrase | MIC | 25 µg/mL | Oxadiazole derivatives have shown antimicrobial activity.[6] |
| Fungal Ergosterol Biosynthesis | MIC | > 100 µg/mL | Antifungal activity is a known property of this class of compounds.[5] |
Experimental Protocols
To empirically determine the cross-reactivity profile of this compound, standardized assays are employed. Below are detailed methodologies for key experiments.
Kinase Inhibitor Profiling: Luminescence-Based Assay
This protocol is designed to screen for inhibitory activity against a panel of kinases.
Materials:
-
Purified active kinases
-
Appropriate kinase substrates and ATP
-
Test compound (this compound)
-
Kinase reaction buffer (e.g., 50mM Tris pH 7.5, 150mM NaCl, 0.25mM DTT, 25% glycerol)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in the kinase reaction buffer.
-
Kinase Reaction:
-
To each well of the assay plate, add 5 µL of the diluted test compound.
-
Add 10 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer.
-
Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add the luminescent detection reagent according to the manufacturer's instructions. This reagent detects the amount of ADP produced, which is inversely proportional to the luminescence signal.
-
Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.
-
-
Data Analysis:
Receptor-Ligand Binding Assay: Radioligand Competition Assay
This protocol determines the ability of the test compound to compete with a known radioligand for binding to a specific receptor.
Materials:
-
Cell membranes or purified receptor preparation (e.g., from cells expressing the acetylcholine receptor)
-
Radioligand specific for the target receptor (e.g., [³H]-Epibatidine for nicotinic acetylcholine receptors)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts)
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the receptor preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (wells with excess unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.[9][10][11]
-
Visualizing Experimental Workflows
A logical workflow is essential for systematically evaluating the cross-reactivity of a novel compound.
Caption: Workflow for assessing the cross-reactivity of a novel chemical entity.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides [mdpi.com]
- 4. 1,3,4-Oxadiazole derivatives as potential antitumor agents: discovery, optimization and biological activity valuation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [ch.promega.com]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: A Comparative Analysis Against Anticancer 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer properties.[1][2] This guide provides a comparative benchmark for 5-(chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole against other 1,2,4-oxadiazole derivatives with demonstrated anticancer activity. Due to the absence of publicly available biological data for this compound, this analysis will focus on its structural features in the context of reported structure-activity relationships (SAR) within this class of compounds. The objective is to offer a predictive assessment of its potential as an anticancer agent and to guide future research and development.
Comparative Analysis of In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of several 1,2,4-oxadiazole derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Target Compound | This compound | - | Data not available | - |
| Compound 1 | 1,2,4-Oxadiazole linked Imidazopyridine derivative | MCF-7 (Breast) | 0.68 ± 0.03 | [2] |
| A-549 (Lung) | 1.56 ± 0.061 | [2] | ||
| A375 (Melanoma) | 0.79 ± 0.033 | [2] | ||
| Compound 2 | 1,2,4-Oxadiazole linked with 1,2,4-thiadiazole-pyrimidine | MCF-7 (Breast) | 0.22 ± 0.078 | [2] |
| A-549 (Lung) | 0.11 ± 0.051 | [2] | ||
| Colo-205 (Colon) | 0.93 ± 0.043 | [2] | ||
| A2780 (Ovarian) | 0.34 ± 0.056 | [2] | ||
| Compound 3 | 1,2,4-Oxadiazole-sulfonamide derivative | HCT-116 (Colon) | 6.0 ± 3 | [2] |
| Compound 7a | 1,2,4-Oxadiazole linked 5-fluorouracil derivative | MCF-7 (Breast) | 0.76 ± 0.044 | [3] |
| A549 (Lung) | 0.18 ± 0.019 | [3] | ||
| DU145 (Prostate) | 1.13 ± 0.55 | [3] | ||
| MDA MB-231 (Breast) | 0.93 ± 0.013 | [3] | ||
| Compound 7b | 3,4,5-trimethoxy substituted 1,2,4-oxadiazole linked 5-fluorouracil | MCF-7 (Breast) | 0.011 ± 0.009 | [3] |
| A549 (Lung) | 0.021 ± 0.001 | [3] | ||
| DU145 (Prostate) | 0.091 ± 0.011 | [3] | ||
| MDA MB-231 (Breast) | 0.045 ± 0.015 | [3] |
Experimental Protocols
The evaluation of the anticancer activity of the compounds listed above is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 3 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[1][5] Its aberrant activation is a common feature in many types of cancer, making it a key target for anticancer drug development.[6] The following diagram illustrates a simplified representation of this pathway.
Caption: The PI3K/Akt signaling pathway in cancer.
Structure-Activity Relationship (SAR) Insights
Based on the compiled data, several SAR trends can be observed for 1,2,4-oxadiazole derivatives as anticancer agents:
-
Substitution at the 3-position: The nature of the substituent at the 3-position of the 1,2,4-oxadiazole ring significantly influences activity. The presence of aromatic or heteroaromatic rings, as seen in the compared compounds, is a common feature in active derivatives.
-
Substitution at the 5-position: The group at the 5-position also plays a crucial role. The linkage to other bioactive scaffolds, such as imidazopyridine or 5-fluorouracil, has been shown to yield potent anticancer agents.[2][3]
-
Influence of Electron-Donating/Withdrawing Groups: The electronic properties of the substituents on the phenyl ring can modulate the anticancer activity. For instance, the introduction of electron-donating methoxy groups on the phenyl ring of a 1,2,4-oxadiazole derivative significantly enhanced its cytotoxic potential.[3]
For the target compound, This compound , the presence of the 4-nitrophenyl group at the 3-position is a notable feature. The nitro group is a strong electron-withdrawing group, which could influence the electronic properties of the entire molecule and its interaction with biological targets. The chloromethyl group at the 5-position is a reactive moiety that could potentially act as an alkylating agent, a mechanism of action for some anticancer drugs.
Conclusion
While there is no direct experimental evidence on the anticancer activity of this compound, a comparative analysis of structurally related 1,2,4-oxadiazole derivatives suggests that this compound possesses features that warrant further investigation. The presence of the 4-nitrophenyl and the reactive chloromethyl groups are key structural alerts for potential biological activity.
Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of human cancer cell lines using standardized assays like the MTT assay. Further studies could also explore its mechanism of action, including its potential to interact with key signaling pathways in cancer, such as the PI3K/Akt pathway. Such investigations will be crucial to determine the true potential of this compound as a novel anticancer agent.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 6. The PI3K/AKT Pathway as a Target for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, a member of the promising oxadiazole class of compounds. While direct in vivo validation for this specific molecule is limited in publicly available literature, this document extrapolates its potential by examining data from structurally similar nitrophenyl-substituted oxadiazole derivatives. The guide synthesizes available in vitro data and compares the anticipated in vivo efficacy and toxicity with alternative compounds, supported by detailed experimental protocols from analogous studies.
Comparative Analysis of Therapeutic Potential
The therapeutic promise of this compound is primarily projected in the field of oncology. The presence of the 4-nitrophenyl group is a recurrent motif in various biologically active oxadiazole derivatives, often associated with anticancer properties.
Quantitative Data Summary
For comparative purposes, the following tables summarize the in vitro cytotoxicity of various nitrophenyl-containing oxadiazole derivatives against several cancer cell lines. This data provides a benchmark for the expected potency of this compound.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Nitrophenyl-Oxadiazole Derivatives Against Various Cancer Cell Lines
| Compound Reference | Cancer Cell Line | IC50 (µM) |
| 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thiomethyl)-1-benzylbenzimidazole[1] | - | 17.5 |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole[2] | MCF-7 (Breast) | 0.7 ± 0.2 |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole[2] | SGC-7901 (Stomach) | 30.0 ± 1.2 |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole[2] | HepG2 (Liver) | 18.3 ± 1.4 |
Table 2: In Vivo Antitumor Activity of Selected Oxadiazole Derivatives (Analogous Compounds)
| Compound Reference | Animal Model | Tumor Type | Treatment Dose & Schedule | Tumor Growth Inhibition (%) | Reference Drug |
| 1,3,4-Oxadiazole Derivative (unspecified)[3] | Swiss albino mice | DLA-induced solid tumor | Not Specified | Significant reduction in tumor volume and weight | Cisplatin |
| Pyrrolotriazine derivative of 1,3,4-oxadiazole[4] | Mice | Human lung cancer cells (L2987) transplant | Not Specified | Confirmed anticancer activity | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments based on studies of analogous oxadiazole derivatives.
Protocol 1: In Vivo Antitumor Activity in a Dalton's Lymphoma Ascites (DLA)-Induced Solid Tumor Model[3]
-
Animal Model: Healthy Swiss albino mice (25-30 g) are used.
-
Tumor Induction: Dalton's Lymphoma Ascites (DLA) cells are collected from a donor mouse and a suspension of 1 x 106 cells in 0.25 mL of sterile saline is injected subcutaneously into the right hind limb of the experimental mice.
-
Treatment: 24 hours after tumor inoculation, the mice are divided into treatment and control groups. The test compound (e.g., a 1,3,4-oxadiazole derivative) is administered intraperitoneally (i.p.) daily for a specified period (e.g., 10 days). The control group receives the vehicle (e.g., 0.9% saline). A positive control group is treated with a standard anticancer drug like Cisplatin.
-
Tumor Measurement: Tumor volume is measured every 5 days using a vernier caliper. The volume is calculated using the formula: V = 0.52 × a × b2, where 'a' is the major axis and 'b' is the minor axis.
-
Endpoint: At the end of the experimental period, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
Protocol 2: Acute Oral Toxicity Study[5]
-
Animal Model: Healthy adult female rats or mice are used.
-
Guidelines: The study is conducted following the OECD Guideline 425 for acute oral toxicity.
-
Dosing: A limit test is performed at a dose of 2000 mg/kg body weight. The test compound is administered orally to a single animal.
-
Observation: The animal is observed for mortality and clinical signs of toxicity for the first 4 hours continuously and then periodically for 14 days.
-
Endpoint: If the animal survives, three additional animals are dosed sequentially. The absence of mortality in all animals indicates that the LD50 is greater than 2000 mg/kg.
Potential Signaling Pathways and Mechanisms of Action
Oxadiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
EGFR/PI3K/Akt/mTOR Signaling Pathway
Several studies suggest that oxadiazole derivatives can inhibit the EGFR/PI3K/Akt/mTOR signaling pathway, which is often dysregulated in many cancers.[5][6][7][8] Inhibition of this pathway can lead to decreased cell proliferation and survival.
Caption: Inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway by the oxadiazole derivative.
Caspase-3 Activation and Apoptosis
Another proposed mechanism of action for nitrophenyl-substituted oxadiazoles is the induction of apoptosis through the activation of effector caspases, such as caspase-3.[2] Activation of caspase-3 is a key event in the apoptotic cascade, leading to programmed cell death.
Caption: Induction of apoptosis via the caspase-3 activation pathway by the oxadiazole derivative.
Experimental Workflow for In Vivo Validation
A typical workflow for the in vivo validation of a novel therapeutic agent like this compound is outlined below.
Caption: A generalized workflow for the preclinical in vivo validation of a candidate anticancer compound.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Activation of the EGFR-PI3K-AKT-mTOR Signaling Network in Head and Neck Cancer [ebrary.net]
Comparative analysis of the synthesis methods for 3,5-disubstituted 1,2,4-oxadiazoles
The 1,2,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, valued as a bioisostere for amide and ester functionalities, which enhances metabolic stability and pharmacokinetic profiles. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has evolved from classical multi-step procedures to more efficient one-pot and microwave-assisted methodologies. This guide provides a comparative analysis of key synthetic strategies, complete with experimental data and detailed protocols for researchers in drug discovery and organic synthesis.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route for a 3,5-disubstituted 1,2,4-oxadiazole depends on factors such as the availability of starting materials, desired yield, reaction time, and scalability. Below is a summary of quantitative data for four common methods.
| Method | Key Reagents | Temperature | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Method 1: Conventional Synthesis from Amidoxime and Acyl Chloride | Amidoxime, Acyl Chloride, Pyridine | Room Temperature to Reflux | 2 - 24 hours | 45 - 90% | Well-established, readily available starting materials. | Often requires isolation of intermediate, longer reaction times. |
| Method 2: One-Pot Synthesis via Carboxylic Acid Activation | Amidoxime, Carboxylic Acid, Ethyl Chloroformate, Triethylamine | 0 °C to Room Temperature | ~2 hours | 80 - 95% | High yields, short reaction time, one-pot procedure.[1] | Requires careful control of temperature during anhydride formation. |
| Method 3: One-Pot Synthesis using Vilsmeier Reagent | Amidoxime, Carboxylic Acid, Vilsmeier Reagent, Triethylamine | Room Temperature | ~3 hours | 61 - 93% | Good to excellent yields, simple purification, readily available starting materials.[2][3] | The Vilsmeier reagent is moisture-sensitive. |
| Method 4: Microwave-Assisted Synthesis (MAOS) | Amidoxime, Carboxylic Acid, Coupling Agent (e.g., HBTU), Base (e.g., DIEA) | 120 - 160 °C | 10 - 30 minutes | 70 - 95% | Drastically reduced reaction times, high yields, suitable for high-throughput synthesis.[4] | Requires specialized microwave reactor equipment. |
Experimental Protocols
Method 1: Conventional Synthesis from Amidoxime and Acyl Chloride
This classical two-step method involves the initial formation of an O-acylamidoxime intermediate, followed by thermal cyclization.
Step 1: O-Acylation of Amidoxime
-
Dissolve the amidoxime (1.0 eq) in a suitable solvent such as pyridine or a mixture of dichloromethane and pyridine at 0 °C.
-
Slowly add the acyl chloride (1.0-1.2 eq) to the solution while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-acylamidoxime.
Step 2: Cyclization
-
Dissolve the crude O-acylamidoxime in a high-boiling point solvent such as xylene or toluene.
-
Heat the solution to reflux (typically 110-140 °C) for 4-20 hours until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to afford the 3,5-disubstituted 1,2,4-oxadiazole.[5]
Method 2: One-Pot Synthesis via Carboxylic Acid Activation with Ethyl Chloroformate
This efficient one-pot procedure generates a mixed anhydride in situ, which then reacts with the amidoxime.[1]
-
To a stirred solution of a carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add ethyl chloroformate (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 15 minutes to form the mixed anhydride.
-
Add the amidoxime (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3,5-disubstituted 1,2,4-oxadiazole.[1]
Method 3: One-Pot Synthesis using Vilsmeier Reagent
This method utilizes the Vilsmeier reagent to activate the carboxylic acid for efficient reaction with the amidoxime.[2][3]
-
In a round-bottom flask, add the carboxylic acid (1.0 eq) to anhydrous dichloromethane (CH₂Cl₂).
-
Add the Vilsmeier reagent (1.1 eq) to the suspension and stir at room temperature for 10-15 minutes until the mixture becomes a clear solution.
-
Add the amidoxime (1.0 eq) followed by triethylamine (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for approximately 3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure 3,5-disubstituted 1,2,4-oxadiazole.[3]
Method 4: Microwave-Assisted Synthesis (MAOS)
Microwave irradiation dramatically accelerates the synthesis, making it ideal for rapid library generation.
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the carboxylic acid (1.0 eq), amidoxime (1.1 eq), a coupling agent such as HBTU (1.2 eq), and a base like N,N-diisopropylethylamine (DIEA) (2.5 eq) in a suitable solvent (e.g., acetonitrile or DMF).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 150 °C) for 10-20 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting crude material by column chromatography to yield the final 3,5-disubstituted 1,2,4-oxadiazole.[4]
Synthetic Pathway Visualization
The following diagram illustrates the general synthetic workflow for the formation of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes.
Caption: General synthesis pathway for 3,5-disubstituted 1,2,4-oxadiazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
A Head-to-Head Comparison of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and characteristics of 1,2,4-oxadiazole and 1,3,4-oxadiazole scaffolds, supported by experimental data.
The 1,2,4-oxadiazole and 1,3,4-oxadiazole five-membered heterocyclic rings are prominent scaffolds in medicinal chemistry, frequently employed as bioisosteric replacements for amide and ester functionalities to enhance metabolic stability and other pharmacokinetic properties.[1][2] While both isomers offer significant advantages in drug design, they exhibit distinct physicochemical and pharmacological profiles. This guide provides a comprehensive head-to-head comparison of these two scaffolds, supported by quantitative data and detailed experimental protocols to aid researchers in making informed decisions during the drug discovery process.
Physicochemical and Pharmacokinetic Properties: A Comparative Analysis
A systematic comparison of matched pairs of 1,2,4- and 1,3,4-oxadiazole isomers has revealed significant differences in their key drug-like properties. The 1,3,4-oxadiazole isomer generally displays a more favorable profile with lower lipophilicity, enhanced metabolic stability, higher aqueous solubility, and reduced hERG inhibition.[3][4] These differences are largely attributed to their distinct charge distributions and dipole moments.[3]
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Key Observations |
| Lipophilicity (LogD) | Higher | Lower (often by an order of magnitude) | The 1,3,4-oxadiazole isomer is significantly less lipophilic, which can be advantageous for improving solubility and reducing off-target effects.[3][5] |
| Metabolic Stability (HLM Assay) | Generally lower stability, susceptible to ring cleavage.[1] | Generally higher stability.[3][5] | The O-N bond in the 1,2,4-oxadiazole ring has a lower level of aromaticity and is more susceptible to reductive cleavage.[1][6] |
| Aqueous Solubility | Lower | Higher (up to 16-fold in some cases) | The lower lipophilicity of the 1,3,4-oxadiazole isomer contributes to its enhanced aqueous solubility.[3][7] |
| hERG Inhibition | Higher potential for inhibition | Lower potential for inhibition | The 1,3,4-oxadiazole isomer generally exhibits a better safety profile with respect to cardiac ion channel inhibition.[3][4] |
Biological Activities: A Diverse Pharmacological Landscape
Both 1,2,4-oxadiazole and 1,3,4-oxadiazole scaffolds are integral to a wide array of pharmacologically active compounds, demonstrating their versatility in targeting various biological pathways.[8][9][10] Their activities span from anticancer and anti-inflammatory to antimicrobial and antiviral applications.[9][11][12]
| Therapeutic Area | 1,2,4-Oxadiazole Examples | 1,3,4-Oxadiazole Examples |
| Anticancer | RET kinase inhibitors, HDAC inhibitors.[13] | STAT3 inhibitors, miR-21 inhibitors.[14] |
| Anti-inflammatory | NF-kB pathway inhibitors.[6] | COX-2 inhibitors.[8] |
| Antimicrobial/Antiviral | EthR inhibitors (anti-tubercular).[9] | Raltegravir (anti-HIV).[12] |
Experimental Protocols
Human Liver Microsome (HLM) Metabolic Stability Assay
This assay is crucial for determining the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s.
Materials:
-
Test compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Control compounds (e.g., testosterone, diclofenac)[2]
Procedure:
-
Preparation: Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO, acetonitrile).[15] Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[16]
-
Pre-incubation: In a 96-well plate, add the diluted HLM solution and the test compound (final concentration typically 1 µM). Pre-incubate the mixture at 37°C for 5-10 minutes.[1]
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is time point T=0.[1]
-
Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 3-5 volumes of cold acetonitrile containing an internal standard.[15][16]
-
Sample Processing: Centrifuge the plate to precipitate proteins.[15]
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[2]
Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
A common method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclocondensation of an amidoxime with a carboxylic acid derivative.[17][18]
Materials:
-
Amidoxime
-
Carboxylic acid methyl or ethyl ester
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction vessel, dissolve the amidoxime and the carboxylic acid ester in DMSO.
-
Add NaOH to the mixture.
-
Stir the reaction at room temperature for 4-24 hours.[17]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 3,5-disubstituted 1,2,4-oxadiazole.[17]
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
A widely used method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines.[19]
Materials:
-
N,N'-diacylhydrazine
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
To the N,N'-diacylhydrazine, add an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for several hours.[19]
-
Monitor the reaction by TLC.
-
After completion, carefully remove the excess POCl₃ under reduced pressure.
-
Pour the residue onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.[20]
Visualizing Molecular Interactions and Pathways
To illustrate the role of these scaffolds in biological systems, the following diagrams depict a generalized experimental workflow and a representative signaling pathway.
Caption: A generalized workflow for the comparative evaluation of oxadiazole isomers.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an oxadiazole-based drug.
Conclusion
Both 1,2,4- and 1,3,4-oxadiazole scaffolds are invaluable tools in the arsenal of medicinal chemists. The choice between these two isomers should be guided by the specific goals of the drug design program. The 1,3,4-oxadiazole isomer often presents a more favorable starting point due to its superior physicochemical and pharmacokinetic properties, particularly its enhanced metabolic stability and lower lipophilicity. However, the 1,2,4-oxadiazole ring remains a highly relevant and successful scaffold in numerous approved and investigational drugs. A thorough understanding of the distinct characteristics of each isomer, supported by robust experimental data, is paramount for the successful development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-protocol.org [bio-protocol.org]
- 3. mercell.com [mercell.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. soc.chim.it [soc.chim.it]
- 7. ijrpr.com [ijrpr.com]
- 8. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Confirming the Mechanism of Action of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole through Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the hypothesized mechanism of action of the compound 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. For the purpose of this guide, we will postulate a plausible, yet hypothetical, mechanism: the inhibition of IκB kinase β (IKKβ), a key regulator of the NF-κB signaling pathway. This pathway is a critical mediator of inflammatory responses, cell survival, and proliferation, making it a prime target for therapeutic intervention.
The primary method for validating this proposed mechanism will be the use of small interfering RNA (siRNA) to specifically knock down the expression of IKKβ. This genetic approach provides a powerful tool to determine if the cellular effects of this compound are directly attributable to its interaction with IKKβ. We will compare the outcomes of this genetic knockdown with the effects of a known pharmacological inhibitor of IKKβ, providing a robust validation strategy.
Comparison of Target Validation Methods: Genetic Knockdown vs. Pharmacological Inhibition
To confirm that the effects of this compound are mediated through IKKβ, a comparative approach is essential. The following table summarizes the expected outcomes from experiments using our compound of interest, a known IKKβ inhibitor, and siRNA-mediated knockdown of IKKβ.
Table 1: Comparative Analysis of Cellular Effects
| Experimental Condition | Cell Viability (IC50 in µM) | NF-κB Reporter Activity (% Inhibition) | p-IκBα Protein Levels (% of Control) |
| This compound | 15 | 75 | 20 |
| Known IKKβ Inhibitor (e.g., TPCA-1) | 10 | 85 | 15 |
| IKKβ siRNA | No significant change | 90 | 10 |
| IKKβ siRNA + this compound | 18 | 92 | 12 |
| Scrambled siRNA (Control) | No significant change | 5 | 95 |
Signaling Pathway and Experimental Workflow
To visually represent the biological process and the experimental procedure, the following diagrams have been generated.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments required to validate the mechanism of action of this compound.
siRNA-Mediated Knockdown of IKKβ
This protocol outlines the transient knockdown of IKKβ in a suitable cell line (e.g., HEK293T or HeLa).
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. Use antibiotic-free medium.[1]
-
siRNA Preparation:
-
Prepare two separate tubes for each transfection.
-
Tube A: Dilute 20-80 pmols of IKKβ siRNA or a non-targeting scrambled control siRNA into 100 µL of serum-free medium (e.g., Opti-MEM).
-
Tube B: Dilute 2-8 µL of a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium.[1]
-
-
Complex Formation:
-
Add the contents of Tube A to Tube B and mix gently by pipetting.
-
Incubate the mixture for 15-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the 200 µL siRNA-lipid complex mixture dropwise to each well of the 6-well plate.
-
Gently swirl the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with subsequent experiments.
Quantitative Real-Time PCR (qPCR) for Knockdown Validation
This protocol is to confirm the successful knockdown of IKKβ mRNA levels.
-
RNA Isolation: After the 24-48 hour incubation post-transfection, harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction Setup:
-
Prepare a master mix containing a suitable qPCR master mix (e.g., SYBR Green or TaqMan), forward and reverse primers for IKKβ, and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add 1-2 µL of the diluted cDNA to each well.
-
Include a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
qPCR Cycling: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, and extension) for 40 cycles.[2]
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in IKKβ expression in the siRNA-treated samples compared to the scrambled control.[3]
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[4]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or the control compound for 24-72 hours.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[5][6]
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[5][6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[5][6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5][6]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5][6]
-
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence values against the compound concentration to determine the IC50 value.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.[7][8]
-
Transfection: Co-transfect cells in a 96-well plate with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with a stimulus such as TNF-α (e.g., 20 ng/mL) for 6 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement:
-
Add the luciferase assay reagent to each well and measure the firefly luciferase activity.
-
Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase reaction and measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of NF-κB activity for each compound concentration relative to the stimulated control.[9]
Western Blotting for Phospho-IκBα
This protocol detects the levels of phosphorylated IκBα, a key indicator of IKKβ activity.[10][11]
-
Cell Treatment and Lysis:
-
Treat cells with the compound of interest for the desired time, followed by stimulation with TNF-α for 5-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[10]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific for phospho-IκBα (Ser32/36) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[10]
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total IκBα and a loading control (e.g., β-actin or GAPDH) for normalization.[10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. qiagen.com [qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Comparative Guide to the In Vitro Reproducibility of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of oxadiazole derivatives, with a focus on compounds structurally related to 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. Due to the limited direct experimental data on the reproducibility of this specific molecule, this document synthesizes findings from a range of substituted 1,2,4- and 1,3,4-oxadiazole compounds to offer a predictive framework for its potential in vitro performance and key considerations for experimental consistency.
The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The biological effects of these compounds are significantly influenced by the nature and position of their substituents. For instance, the presence of electron-withdrawing groups, such as a nitro group, has been shown to enhance antitumor activity.[1]
Comparative In Vitro Activity of Oxadiazole Derivatives
The following tables summarize the in vitro cytotoxic and antimicrobial activities of various 1,2,4- and 1,3,4-oxadiazole derivatives, providing a performance benchmark for related structures.
Table 1: In Vitro Cytotoxicity of Substituted Oxadiazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thiomethyl)-1-benzylbenzimidazole | Not Specified | 17.5 | [2] |
| 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol | NCI-H460 | 35.12 ± 0.45 | [3] |
| 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol | NCI-H460 | 33.16 ± 0.63 | [3] |
| 3-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol | NCI-H460 | 37.14 ± 0.22 | [3] |
| 3-{5-[4-(dimethylamino) phenyl]-1,3,4-oxadiazol-2-yl}naphthalen-2-ol | HepG2 | 24.78 ± 0.29 | [3] |
| 3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol | HepG2 | 25.86 ± 0.46 | [3] |
| 3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol | HepG2 | 28.48 ± 0.54 | [3] |
| 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives (general) | MCF-7, A549, MDA MB-231 | Moderate to excellent potency | [4] |
| 1,2,4-oxadiazoles linked with benzimidazole derivatives (general) | MCF-7, A549, A375 | 0.12 - 2.78 | [4] |
Table 2: In Vitro Antimicrobial Activity of Substituted Oxadiazole Derivatives
| Compound/Derivative | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| 5-aryl-1,2,4-oxadiazole derivative | S. epidermidis | 64 | [4] |
| Aniline derivatives with 1,3,4-oxadiazole | S. aureus, B. subtilis, P. aeruginosa, E. coli | Good activity | [5] |
| 5-aryl-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazole derivatives | E. coli, P. aeruginosa, K. pneumoniae | Good activity | [5] |
Experimental Protocols
To ensure the reproducibility of in vitro experiments with oxadiazole derivatives, it is crucial to follow standardized and detailed protocols. Below are methodologies for common assays cited in the literature for similar compounds.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Potential Mechanisms and Workflows
The following diagrams illustrate a potential signaling pathway that could be modulated by a cytotoxic oxadiazole derivative and a general workflow for in vitro screening.
Caption: A potential signaling pathway for apoptosis induced by a cytotoxic compound.
Caption: A general workflow for the in vitro screening of novel compounds.
References
Independent Verification of the Anticancer Properties of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anticancer properties of the novel compound 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on an objective comparison with structurally related analogues and established anticancer agents. The information presented is based on existing literature for similar chemical entities and serves as a framework for the independent verification of the target compound's efficacy.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of an anticancer compound is a critical initial assessment of its potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for compounds structurally related to this compound and common reference drugs across various cancer cell lines.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference Compound(s) |
| This compound (Hypothetical) | MCF-7 (Breast) | Data Not Available | Doxorubicin |
| A549 (Lung) | Data Not Available | 5-Fluorouracil | |
| HT-29 (Colon) | Data Not Available | 5-Fluorouracil | |
| 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thiomethyl)-1-benzylbenzimidazole | Not Specified | 17.5[1] | Not Specified |
| 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole | Not Specified | Activity noted[2] | Not Specified |
| Doxorubicin | MCF-7 (Breast) | ~0.04 - 1.5 | - |
| 5-Fluorouracil | A549 (Lung) | ~5 - 20 | - |
| HT-29 (Colon) | ~3 - 10 | - |
Note: The cytotoxic effects of 3,5-diaryl-1,2,4-oxadiazoles have been demonstrated across various cancer cell lines, with nitro-aromatic substituents potentially enhancing this activity.[2]
Experimental Protocols for Anticancer Activity Assessment
To ensure reproducible and comparable results, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays used to evaluate the anticancer properties of a compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[3][4][5][6][7]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis, a form of programmed cell death. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.[8][9][10][11]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[12][13][14][15]
Visualizing Experimental Workflows and Potential Signaling Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Caption: Potential signaling pathways affected by oxadiazole derivatives.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Safety Operating Guide
Proper Disposal of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, a chemical compound utilized in various research and development applications. This document provides immediate safety and logistical information, including operational and disposal plans to ensure personal safety and environmental protection.
Researchers, scientists, and drug development professionals must adhere to the following procedures for the proper disposal of this compound. This compound possesses multiple hazard classifications due to its chlorinated, nitrated, and heterocyclic nature, necessitating cautious handling and disposal through a licensed hazardous waste contractor.
Immediate Safety and Handling
Before initiating any disposal-related activities, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with the compound's potential hazards.
Personal Protective Equipment (PPE) Specifications:
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary. |
In the event of a spill, immediately evacuate the area and prevent the spread of the material. Absorb the spill with an inert, non-combustible absorbent and collect it into a designated hazardous waste container. Do not allow the chemical to enter drains, as chlorinated hydrocarbons are prohibited from sink disposal.[1]
Disposal Protocol: A Step-by-Step Guide
The recommended and safest method for the disposal of this compound is through a certified hazardous waste disposal service.[2][3][4] On-site chemical degradation is not recommended without specific, validated protocols due to the compound's complex reactivity and the potential for generating equally or more hazardous byproducts. The 1,2,4-oxadiazole ring, while generally stable, can be susceptible to cleavage under certain reductive or hydrolytic conditions.[5]
Step 1: Waste Collection
-
Original Container: Whenever feasible, keep the chemical waste in its original container to ensure proper identification.
-
Waste Container: If transferring is necessary, use a clean, dry, and compatible container that can be securely sealed. The container must be clearly labeled.
-
Labeling: Affix a hazardous waste label to the container immediately upon the first addition of waste. The label must clearly state "Hazardous Waste," the full chemical name: "this compound," and the date of accumulation.
-
No Mixing: Do not mix this waste with other chemical waste streams to avoid unforeseen chemical reactions.
Step 2: Storage
-
Designated Area: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Segregation: Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents, strong bases, and reducing agents.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 3: Professional Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the hazardous waste.
-
Licensed Contractor: The disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[2][4] These companies are equipped to handle and dispose of such chemicals, likely through high-temperature incineration, which is a common method for halogenated and nitrated organic compounds.[6][7]
Hazard Summary and Data Presentation
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity | Harmful if swallowed.[8] |
|
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[8] |
|
| Environmental Hazard | As a chlorinated and nitrated aromatic compound, it is expected to be persistent and toxic to aquatic life. Discharge into the environment must be avoided. |
|
Note: The GHS pictograms are representative based on the hazards of similar compounds and the functional groups present.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Chemical and Specialty Chemical | Clean Harbors [cleanharbors.com]
- 3. shapiroe.com [shapiroe.com]
- 4. Hazardous Waste Disposal - Hazardous Waste Cleanup - [hazchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Incineration of waste products | Research Starters | EBSCO Research [ebsco.com]
- 7. esemag.com [esemag.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Essential Safety and Operational Guide for 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS No. 57611-19-5). Adherence to these guidelines is critical for ensuring personal safety and environmental compliance in the laboratory.
Immediate Safety and Hazard Information
GHS Hazard Classification:
Based on available data, this compound is classified as hazardous. The primary hazards identified are:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[3]
Signal Word: Danger[1]
Hazard Statements:
Due to the presence of a nitroaromatic functionality, this compound should be handled with caution as such compounds can be toxic and environmentally persistent.
Personal Protective Equipment (PPE)
All personnel must wear the following appropriate personal protective equipment when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact which can cause severe burns.[4][5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and dust, which can cause serious damage.[4][6] |
| Skin and Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated or engineering controls are inadequate, a NIOSH-approved respirator is necessary. | To prevent inhalation of dust or vapors which may cause respiratory irritation.[4][6] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
- Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]
- Ensure that an eyewash station and safety shower are readily accessible.[7]
2. Handling:
- Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[5][8]
- Avoid the formation of dust and aerosols.[2]
- Do not eat, drink, or smoke in the work area.
- Wash hands thoroughly after handling.[2]
3. Storage:
- Store in the original, tightly sealed container in a cool, dry, and well-ventilated place.[8][9]
- Store away from incompatible materials.
Accidental Release and First Aid Measures
| Situation | Procedure |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, use an absorbent material and collect for disposal. For large spills, contain the spill and collect for disposal. Prevent the spill from entering drains.[5][10] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][5] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5] |
Disposal Plan
The disposal of this compound must be conducted as hazardous waste in compliance with all local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Whenever possible, leave the chemical in its original container.
-
If transferring is necessary, use a clean, compatible, and clearly labeled container with a secure lid.[4]
-
Label the waste container as "Hazardous Waste: this compound" and include the accumulation start date.[4]
-
Do not mix this waste with other chemical waste streams.[4]
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.[4]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Disposal must be carried out by a licensed and approved hazardous waste disposal company.[4]
-
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₉H₆ClN₃O₃ |
| Molecular Weight | 239.62 g/mol |
| CAS Number | 57611-19-5 |
Experimental Workflow and Safety Logic
The following diagrams illustrate the necessary workflows for safe handling and disposal.
Caption: Workflow for the safe handling of the target compound.
Caption: Procedural flow for the proper disposal of the compound.
References
- 1. 57611-19-5 | this compound | Aryls | Ambeed.com [ambeed.com]
- 2. aaronchem.com [aaronchem.com]
- 3. fishersci.fi [fishersci.fi]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. itapol.ru [itapol.ru]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
